molecular formula C7H7Br2NO B1272946 4-(Bromoacetyl)pyridine hydrobromide CAS No. 5349-17-7

4-(Bromoacetyl)pyridine hydrobromide

Cat. No.: B1272946
CAS No.: 5349-17-7
M. Wt: 280.94 g/mol
InChI Key: RGALBQILADNMKA-UHFFFAOYSA-N
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Description

4-(Bromoacetyl)pyridine hydrobromide ( 5349-17-7) is a solid with a molecular formula of C7H7Br2NO and a molecular weight of 280.95 g/mol . It has a melting point of approximately 200 °C (with decomposition) and is soluble in water . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its specific application includes being used in the design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase. In this context, it was utilized to prepare 2-Phenyl-4-(4-pyridyl)imidazole . The reactive bromoacetyl group makes it a valuable electrophile for constructing more complex molecules, particularly in the development of potential therapeutic agents. Researchers are advised to store this product in a cool, tightly closed container in a dry and well-ventilated place, away from strong oxidizing agents and bases . This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-pyridin-4-ylethanone;hydrobromide
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InChI

InChI=1S/C7H6BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGALBQILADNMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379914
Record name 4-(Bromoacetyl)pyridine hydrobromide
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Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-17-7
Record name 5349-17-7
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Record name 4-(Bromoacetyl)pyridine hydrobromide
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Record name 4-(Bromoacetyl)pyridine hydrobromide
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromoacetyl)pyridine hydrobromide: Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-(Bromoacetyl)pyridine hydrobromide. This versatile reagent is a cornerstone in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. This document consolidates its physical and chemical data, details a standard synthesis protocol, and outlines its application in the synthesis of imidazole derivatives. Safety and handling precautions are also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] It is an essential building block in organic synthesis, primarily utilized as an alkylating agent for various nucleophiles. Its bifunctional nature, possessing both a reactive bromoacetyl group and a pyridine ring, makes it a valuable precursor for a wide range of nitrogen-containing heterocyclic compounds.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-bromo-1-(pyridin-4-yl)ethanone;hydrobromide[3]
CAS Number 5349-17-7[3]
Molecular Formula C₇H₇Br₂NO[3]
Molecular Weight 280.94 g/mol [3]
Appearance White to off-white crystalline solid/powder[1][4]
Melting Point 194-195 °C[1]
Boiling Point 268.3 °C at 760 mmHg[1]
Density 1.57 g/cm³[1]
Solubility Soluble in water.[4][5]
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C.[4]

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the methylene protons adjacent to the carbonyl and bromide. The pyridine protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), likely as two distinct multiplets due to their different chemical environments. The methylene protons (-CH₂Br) would exhibit a singlet in the region of δ 4.0-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (δ 190-200 ppm), the carbons of the pyridine ring (δ 120-150 ppm), and the methylene carbon attached to the bromine (δ 30-40 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

  • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

  • Bands in the 3000-3100 cm⁻¹ region due to C-H stretching of the pyridine ring.

  • Absorptions between 1400 and 1600 cm⁻¹ are expected for the C=C and C=N stretching vibrations within the pyridine ring.

  • A C-Br stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

Synthesis of this compound

This compound is typically synthesized via the bromination of 4-acetylpyridine.[1][2] A common method involves the use of bromine or a brominating agent like N-bromosuccinimide (NBS).

Experimental Protocol: Synthesis from 4-Acetylpyridine

This protocol is based on a general procedure found in the literature.[2][4]

Materials:

  • 4-Acetylpyridine

  • N-bromosuccinimide (NBS)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a reaction flask, dissolve 4-acetylpyridine in ethyl acetate with stirring at a temperature of 20-30 °C.

  • Add N-bromosuccinimide (NBS) to the solution in portions.

  • Slowly heat the reaction mixture to 65-75 °C.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.

  • Upon completion, cool the reaction mixture to 0-10 °C to facilitate the crystallization of the product.

  • Collect the crystals by filtration.

  • Wash the collected solid with deionized water.

  • Dry the product to obtain this compound as a white solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product A 4-Acetylpyridine D Dissolve 4-Acetylpyridine in Ethyl Acetate (20-30 °C) A->D B N-Bromosuccinimide (NBS) E Add NBS in portions B->E C Ethyl Acetate C->D D->E F Heat to 65-75 °C E->F G Monitor by TLC F->G H Cool to 0-10 °C G->H I Crystallization H->I J Filtration I->J K Wash with Deionized Water J->K L Drying K->L M 4-(Bromoacetyl)pyridine hydrobromide L->M

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Synthesis

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions.[1] The bromoacetyl moiety is highly reactive towards a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is harnessed in the synthesis of various heterocyclic compounds.

Synthesis of Imidazole Derivatives

A significant application of this compound is in the Hantzsch imidazole synthesis or similar condensation reactions to form substituted imidazoles. These scaffolds are prevalent in many biologically active molecules. For instance, it can be used to prepare 2-phenyl-4-(4-pyridyl)imidazole.[4]

Representative Experimental Protocol: Synthesis of a 4-(Pyridin-4-yl)imidazole Derivative

The following is a general, representative protocol for the synthesis of an imidazole derivative, based on common organic synthesis methodologies.

Materials:

  • This compound

  • An amidine or a suitable nitrogen-containing precursor (e.g., benzamidine for a 2-phenyl substituted imidazole)

  • A suitable solvent (e.g., ethanol, DMF)

  • A base (e.g., sodium bicarbonate, triethylamine)

Procedure:

  • Dissolve the amidine precursor in the chosen solvent in a reaction flask.

  • Add the base to the solution and stir.

  • Add a solution of this compound in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired imidazole derivative.

G reagent1 4-(Bromoacetyl)pyridine hydrobromide reaction Reaction at Reflux reagent1->reaction reagent2 Amidine Precursor (e.g., Benzamidine) reagent2->reaction reagent3 Base (e.g., NaHCO₃) reagent3->reaction solvent Solvent (e.g., Ethanol) solvent->reaction workup Cooling and Isolation reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Substituted 4-(Pyridin-4-yl)imidazole purification->product

Caption: General logical relationship for the synthesis of a 4-(pyridin-4-yl)imidazole derivative.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements: [3][5]

  • H302: Harmful if swallowed.[3][5]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

Precautionary Statements: [5]

  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[5]

  • Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air and keep comfortable for breathing.[5]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

It is crucial to consult the Safety Data Sheet (SDS) for this compound before use and to handle it in a chemical fume hood using appropriate personal protective equipment (PPE).

Conclusion

This compound is a pivotal reagent for the synthesis of complex nitrogen-containing molecules, particularly those with a pyridine and imidazole core. Its well-defined chemical properties and predictable reactivity make it an invaluable tool for medicinal chemists and researchers in drug discovery. Adherence to proper safety protocols is essential when handling this compound. This guide serves as a foundational resource for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide to 4-(Bromoacetyl)pyridine hydrobromide (CAS: 5349-17-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromoacetyl)pyridine hydrobromide, a key building block in medicinal chemistry and pharmaceutical development. This document details its chemical and physical properties, synthesis, reactivity, and significant applications, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound is a light yellow to white crystalline solid.[1] It is an alpha-haloketone derivative of pyridine, making it a reactive electrophile suitable for various nucleophilic substitution reactions. Its hydrobromide salt form enhances its stability and handling properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5349-17-7[2]
Molecular Formula C₇H₇Br₂NO[2]
Molecular Weight 280.94 g/mol [2]
Melting Point ~200 °C / 392 °F[3]
Boiling Point Not available
Appearance Light yellow to white solid[1]
Solubility Soluble in water.[3]
IUPAC Name 2-bromo-1-(pyridin-4-yl)ethanone;hydrobromide[4]

Spectroscopic Data

Table 2: Expected Spectroscopic Characteristics

TechniqueExpected Features
¹H NMR (DMSO-d₆) Aromatic protons of the pyridine ring (two doublets, downfield), a singlet for the methylene (-CH₂Br) protons adjacent to the carbonyl and bromine, and a broad signal for the hydrobromide proton.
¹³C NMR (DMSO-d₆) Carbonyl carbon (~190 ppm), carbons of the pyridine ring (in the aromatic region), and the methylene carbon (-CH₂Br) attached to bromine.
FT-IR (KBr, cm⁻¹) Strong carbonyl (C=O) stretching vibration (~1700 cm⁻¹), C-Br stretching vibration, and characteristic aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine ring.
Mass Spectrometry (EI) A molecular ion peak would be expected, along with characteristic isotopic patterns for the two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br, HBr, and CO.

Synthesis and Experimental Protocols

This compound is typically synthesized via the bromination of 4-acetylpyridine. A common and efficient method utilizes N-bromosuccinimide (NBS) as the brominating agent in an acidic medium, which is often generated in situ or provided by the hydrobromide salt.

General Synthesis Protocol

A widely cited method for the synthesis involves the reaction of 4-acetylpyridine with N-bromosuccinimide.

Experimental Protocol: Synthesis of this compound

  • Materials: 4-Acetylpyridine, N-Bromosuccinimide (NBS), Ethyl Acetate, Deionized Water.

  • Procedure:

    • To a reaction flask, add 4-acetylpyridine and ethyl acetate.

    • Stir the mixture at room temperature.

    • Slowly add N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-30 °C.

    • After the addition is complete, slowly heat the reaction mixture to 65-75 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0-10 °C to induce crystallization.

    • Collect the solid product by filtration.

    • Wash the crude product with deionized water.

    • Dry the purified product under vacuum to yield this compound as a solid.

This process is known for its high yield and safety, making it suitable for industrial-scale production.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product 4-Acetylpyridine 4-Acetylpyridine Reaction Bromination in Ethyl Acetate (20-75 °C) 4-Acetylpyridine->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Crystallization Cooling (0-10 °C) Reaction->Crystallization Reaction Completion Filtration_Washing Filtration & Washing Crystallization->Filtration_Washing Product 4-(Bromoacetyl)pyridine hydrobromide Filtration_Washing->Product

Synthesis of this compound.

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile electrophilic building block for the synthesis of heterocyclic compounds, particularly those containing a pyridinyl moiety.

Intermediate for Ceftaroline Fosamil

This compound is a key intermediate in the synthesis of Ceftaroline fosamil, a fifth-generation cephalosporin antibiotic.[5] Ceftaroline is active against methicillin-resistant Staphylococcus aureus (MRSA).

Synthesis of p38 MAP Kinase Inhibitors

This compound is instrumental in the synthesis of a class of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[3][6] p38 MAP kinase is a crucial enzyme in the inflammatory signaling cascade, making its inhibitors promising therapeutic agents for autoimmune diseases.[6] The pyridinylimidazole scaffold is a common core structure for these inhibitors, and this compound is a key reagent for constructing this core.

Experimental Protocol: Synthesis of a 2-Aryl-4-(pyridin-4-yl)imidazole Core

This protocol is a representative example of how this compound is used to synthesize the core structure of many p38 MAP kinase inhibitors.

  • Materials: this compound, an appropriate arylamidine (e.g., benzamidine), a suitable solvent (e.g., ethanol or DMF), and a base (e.g., sodium bicarbonate).

  • Procedure:

    • Dissolve the arylamidine in the chosen solvent.

    • Add the base to the solution.

    • Add this compound to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction mixture and precipitate the product by adding water.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Inhibitor_Synthesis cluster_reactants Starting Materials cluster_process Reaction cluster_product Core Structure Reagent1 4-(Bromoacetyl)pyridine hydrobromide Reaction Condensation/ Cyclization Reagent1->Reaction Reagent2 Arylamidine Reagent2->Reaction Product 2-Aryl-4-(pyridin-4-yl)imidazole (p38 Inhibitor Core) Reaction->Product Formation of Imidazole Ring

Synthesis of a pyridinylimidazole core for p38 inhibitors.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard Identification

Hazard ClassDescription
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific target organ toxicity May cause respiratory irritation.

Handling Recommendations:

  • Wear protective gloves, clothing, and eye/face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a dry, cool, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable and reactive intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its role in the production of the antibiotic Ceftaroline fosamil and a variety of p38 MAP kinase inhibitors underscores its importance in modern drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and researchers working to develop new therapeutics. Proper safety and handling procedures are imperative when working with this compound.

References

4-(Bromoacetyl)pyridine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromoacetyl)pyridine hydrobromide is a heterocyclic organic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility is primarily derived from the presence of two reactive sites: the electrophilic α-bromoketone and the pyridine ring, which can be further functionalized. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of p38 MAP kinase inhibitors and as a reagent for protein modification.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₇Br₂NO[2]
Molecular Weight 280.94 g/mol [2]
CAS Number 5349-17-7[3]
Melting Point 194-195 °C[4]
Boiling Point 268.3 °C at 760 mmHg[4]
Density 1.57 g/cm³[4]
Water Solubility Soluble[1]
Appearance White to off-white crystalline solid[1]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the bromination of 4-acetylpyridine. The following protocol is a representative example of this synthesis.

Experimental Protocol: Synthesis from 4-Acetylpyridine

Materials:

  • 4-Acetylpyridine

  • Ethyl acetate

  • N-bromosuccinimide (NBS)

  • Deionized water

Procedure:

  • In a reaction flask, add 558 g of ethyl acetate.

  • With stirring, slowly add 121.1 g of 4-acetylpyridine, maintaining the temperature between 20-30 °C.

  • Add 186.9 g of N-bromosuccinimide (NBS) in batches.

  • Slowly warm the reaction mixture to 65-75 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.

  • Once the reaction is complete, cool the mixture to 0-10 °C to allow for complete crystallization of the product.

  • Collect the crystals by filtration.

  • Wash and pulp the crystals with 650 g of deionized water.

  • Filter the product again and dry to yield this compound as a white solid.

This procedure typically results in a molar yield of approximately 98%.

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is as a building block for the synthesis of more complex molecules, particularly in the field of drug discovery.

Synthesis of p38 MAP Kinase Inhibitors

This compound is a crucial precursor for the synthesis of a class of potent anti-inflammatory agents known as pyridinylimidazole inhibitors of p38 mitogen-activated protein (MAP) kinase.[5] The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.

This protocol describes a general method for the synthesis of a 2,4,5-trisubstituted imidazole, a common core structure of p38 inhibitors, using this compound.

Materials:

  • This compound

  • A substituted benzamidine (e.g., 4-fluorobenzamidine)

  • A suitable solvent (e.g., ethanol, dimethylformamide)

  • A non-nucleophilic base (e.g., sodium bicarbonate, triethylamine)

Procedure:

  • Dissolve 1 equivalent of this compound in the chosen solvent.

  • Add 1.1 equivalents of the substituted benzamidine to the solution.

  • Add 2-3 equivalents of the non-nucleophilic base to neutralize the hydrobromide salt and the HBr generated during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyridinylimidazole.

G cluster_synthesis Synthesis of a Pyridinylimidazole p38 Inhibitor reagent1 4-(Bromoacetyl)pyridine hydrobromide reaction Cyclocondensation reagent1->reaction reagent2 Substituted Benzamidine reagent2->reaction product Pyridinylimidazole p38 Inhibitor reaction->product

Caption: General workflow for the synthesis of pyridinylimidazole p38 inhibitors.

Protein Modification

The α-bromoketone moiety of this compound is a reactive electrophile that can be used to alkylate nucleophilic amino acid residues in proteins, such as cysteine and histidine. This makes it a useful tool for chemical biology research, including protein labeling and the development of covalent enzyme inhibitors.

This protocol provides a general procedure for the alkylation of cysteine residues in a protein using a haloacyl reagent like this compound.[6]

Materials:

  • Protein with accessible cysteine residue(s)

  • Denaturing buffer (e.g., 6 M guanidine HCl in 0.1 M sodium phosphate, pH 7.0-7.5)

  • Reducing agent (e.g., 2-mercaptoethanol)

  • This compound solution (freshly prepared)

  • Quenching reagent (e.g., excess 2-mercaptoethanol)

Procedure:

  • Solubilize and denature the protein in the denaturing buffer.

  • Add 2-mercaptoethanol to a final concentration of 20-50 mM to reduce all disulfide bonds.

  • Incubate at 25 °C for at least 2 hours under a nitrogen atmosphere.

  • Add a freshly prepared solution of this compound to a final concentration that is in slight molar excess to the total thiol concentration.

  • Incubate for 3 hours at 25 °C in the dark. The optimal pH for this reaction is above 7.0.

  • Quench the reaction by adding an excess of a thiol-containing reagent like 2-mercaptoethanol.

  • Isolate the modified protein using a suitable method such as dialysis, size-exclusion chromatography, or precipitation.

G cluster_modification Protein Cysteine Alkylation Workflow start Protein with Cysteine reduction Reduction of Disulfides (e.g., 2-mercaptoethanol) start->reduction alkylation Alkylation with 4-(Bromoacetyl)pyridine HBr reduction->alkylation quenching Quenching (excess thiol) alkylation->quenching end Modified Protein quenching->end

Caption: Workflow for the modification of protein cysteine residues.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway is a cascade of protein kinases that plays a central role in cellular responses to stress and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The MAPKK then activates p38 MAP kinase, which goes on to phosphorylate a variety of downstream targets, including transcription factors and other kinases, ultimately leading to a cellular response.

G cluster_pathway p38 MAP Kinase Signaling Pathway stimuli Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream P response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor Pyridinylimidazole Inhibitor inhibitor->p38

References

An In-depth Technical Guide to the Synthesis of 4-(Bromoacetyl)pyridine Hydrobromide from 4-acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromoacetyl)pyridine hydrobromide, a key intermediate in the preparation of various pharmaceuticals and biologically active molecules.[1] The primary method detailed herein involves the bromination of 4-acetylpyridine using N-bromosuccinimide (NBS) as a brominating agent. This approach is noted for its mild reaction conditions, high yields, and suitability for industrial-scale production.[2]

Reaction Principle

The synthesis proceeds via an alpha-bromination of the ketone. In this reaction, 4-acetylpyridine is treated with a brominating agent, which selectively brominates the methyl group adjacent to the carbonyl function. The pyridine nitrogen is subsequently protonated by the hydrobromic acid generated during the reaction (or present as a catalyst), leading to the formation of the hydrobromide salt. The use of N-bromosuccinimide (NBS) is a common and effective method for this transformation.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative synthesis of this compound.

ParameterValueReference
Starting Material4-Acetylpyridine[2]
Brominating AgentN-Bromosuccinimide (NBS)[2]
SolventEthyl Acetate[2]
Molar Yield96.5% - 98.1%[2][4]
Product FormWhite to off-white solid[1]
Melting Point194-195 °C[1][2]

Detailed Experimental Protocol

This protocol is based on a reported procedure for the synthesis of this compound.[2]

Materials:

  • 4-Acetylpyridine

  • N-Bromosuccinimide (NBS)

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Reaction flask equipped with a stirrer and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a reaction flask, add 600g of ethyl acetate and 121.1g of 4-acetylpyridine.

  • Stir the mixture at a temperature of 20-30 °C.

  • Gradually add 186.9g of N-bromosuccinimide (NBS) in portions while maintaining the temperature between 20-30 °C.

  • After the addition is complete, slowly heat the reaction mixture to 60-75 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.

  • Once the reaction is complete, cool the mixture to 0-10 °C to facilitate the crystallization of the product.

  • Collect the crystals by filtration.

  • Wash the collected solid by slurrying it with deionized water.

  • Filter the product again and dry it to obtain this compound as a white to off-white solid.[2] In a specific example, 270.8g of the product was obtained, corresponding to a molar yield of 96.5%.[2] Another reported synthesis yielded 275.6 g, a 98.1% molar yield.[4]

Visualizing the Process

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Product r1 4-Acetylpyridine plus1 + r1->plus1 r2 N-Bromosuccinimide (NBS) arrow r2->arrow plus1->r2 c1 Ethyl Acetate c1->arrow c2 60-75 °C c2->arrow p1 4-(Bromoacetyl)pyridine Hydrobromide arrow->p1

Caption: Chemical reaction for the synthesis of this compound.

workflow start Start reactants 1. Mix 4-Acetylpyridine and Ethyl Acetate start->reactants add_nbs 2. Add NBS in portions (20-30 °C) reactants->add_nbs heat 3. Heat to 60-75 °C add_nbs->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to 0-10 °C for Crystallization monitor->cool Reaction Complete filter1 6. Filter Product cool->filter1 wash 7. Wash with Deionized Water filter1->wash filter2 8. Filter Again wash->filter2 dry 9. Dry Product filter2->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

This compound is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Applications

This compound serves as a crucial building block in organic synthesis. It is notably used in the preparation of tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase, which are of interest in drug development.[4][6][7] For instance, it is a key reagent in the synthesis of 2-Phenyl-4-(4-pyridyl)imidazole.[4]

References

4-(Bromoacetyl)pyridine hydrobromide solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Bromoacetyl)pyridine hydrobromide, a key intermediate in the synthesis of various biologically active molecules, including p38 MAP kinase inhibitors. Due to the limited availability of precise quantitative solubility data in published literature, this guide focuses on qualitative solubility and furnishes detailed, established experimental protocols for its determination.

Introduction to this compound

This compound (CAS No: 5349-17-7) is a white to off-white crystalline solid.[1][2] It is a derivative of pyridine and a valuable reagent in organic synthesis, particularly in medicinal chemistry. Its utility often stems from the reactive bromoacetyl group, which allows for its use in alkylation reactions to form various heterocyclic compounds. Notably, it serves as a crucial building block in the synthesis of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors, which are investigated for the treatment of inflammatory diseases.[1]

Solubility Profile

Data Presentation: Qualitative Solubility of this compound

SolventQualitative SolubilityReference
WaterSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Likely SolubleInferred
MethanolLikely SolubleInferred
EthanolLikely Sparingly SolubleInferred
Dichloromethane (DCM)Likely Insoluble[3]
Diethyl EtherLikely InsolubleInferred
Ethyl AcetateLikely Insoluble[1]

Note: "Inferred" solubility is based on the polar, salt-like nature of the hydrobromide and general solubility principles of similar compounds. Experimental verification is required.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a solid compound like this compound.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, DMSO, dichloromethane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small, clean test tube.[4]

  • Add 0.75 mL of the selected solvent to the test tube in small portions.[4]

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[4][5]

  • Observe the mixture. A compound is considered soluble if it completely dissolves to form a clear solution. It is sparingly soluble if a significant portion dissolves but some solid remains. It is insoluble if the solid does not appear to dissolve.[4]

  • Record the observations for each solvent tested.

Protocol for Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This is the "gold standard" method for determining the true thermodynamic solubility of a compound.[6][7]

Materials:

  • This compound

  • Chosen solvent (e.g., Water, buffered solution)

  • Glass flasks or vials with airtight seals

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with low analyte binding)

  • A suitable analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid this compound to a flask containing a known volume of the solvent. Ensure there is undissolved solid material present.[8]

  • Seal the flask tightly to prevent solvent evaporation.

  • Place the flask in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[8]

  • After equilibration, allow the mixture to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.

  • Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial.

  • Quantify the concentration of the dissolved compound in the filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax, or HPLC).

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Application in Synthesis: An Experimental Workflow

As this compound is a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates a representative experimental workflow for its use in the synthesis of a 4-phenyl-5-pyridyl-1,3-thiazole derivative, a class of compounds known to act as p38 MAP kinase inhibitors.[9]

G reagents Reactants: 4-(Bromoacetyl)pyridine HBr + Thioamide Derivative reaction_mix Reaction Mixture reagents->reaction_mix solvent Solvent System (e.g., Ethanol) solvent->reaction_mix heating Heat / Reflux (e.g., 78 °C) reaction_mix->heating Hantzsch Thiazole Synthesis tlc Monitor Reaction (TLC) heating->tlc workup Work-up (Cooling, Neutralization) heating->workup Reaction Complete extraction Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (e.g., Anhydrous Na2SO4) extraction->drying purification Purification (Column Chromatography) drying->purification product Final Product: 4-Phenyl-5-pyridyl-1,3-thiazole (p38 Inhibitor) purification->product

Caption: Synthetic workflow for a p38 MAP kinase inhibitor.

References

An In-Depth Technical Guide to the Safe Handling of 4-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling precautions, and relevant biological context for 4-(Bromoacetyl)pyridine hydrobromide. The information is intended to support researchers, scientists, and drug development professionals in its safe and effective use in the laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[1] Its utility stems from the reactive bromoacetyl group and the pyridine ring structure.[1]

PropertyValueSource(s)
CAS Number 5349-17-7[2][3][4]
Molecular Formula C₇H₇Br₂NO[1][2][3]
Molecular Weight 280.94 g/mol [1][2][3]
Appearance White to off-white crystalline solid/powder[1][5]
Melting Point 194-195 °C[1][3][4]
Boiling Point 268.3 °C at 760 mmHg[1][3]
Density 1.57 g/cm³[1][3]
Flash Point 116 °C[1][3]
Water Solubility Soluble[3][4][6]
Storage Temperature 2–8 °C, under inert gas (Nitrogen or Argon)[4][7]

Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

GHS Hazard Classification
ClassCategoryHazard Statement
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity 3H335: May cause respiratory irritation

Source:[2][3]

GHS Label Elements
ElementDescription
Pictogram ! (Exclamation Mark)
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Source:[2][3]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risk.

Personal Protective Equipment (PPE)
Protection TypeSpecificationSource(s)
Eye/Face Wear tight-sealing safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[8][9]
Skin Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. Wear protective clothing.[8][9]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[8]
Safe Handling Practices
  • Handle in a well-ventilated place, preferably under a chemical fume hood.[3][10]

  • Avoid contact with skin, eyes, and clothing.[3][8]

  • Avoid the formation of dust and aerosols.[3][9]

  • Wash hands thoroughly after handling.[8][9]

  • Do not eat, drink, or smoke when using this product.[3][9]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][11]

  • Keep refrigerated at 2-8°C.[4][8]

  • Store locked up.[3][8]

  • Protect from direct sunlight, moisture, and moist air.[8]

  • Incompatible Materials: Strong oxidizing agents.[8][12]

Emergency and First Aid Procedures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid MeasuresSource(s)
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][8][3][8][10][13]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[8][12][8][10][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[8][12][8][10][12]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[8][9][10][8][9][10]

Experimental Protocols and Applications

This compound serves as a crucial building block in medicinal chemistry. A notable application is in the synthesis of tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein (MAP) kinase, a key target in inflammatory diseases.[4][6]

Example Synthesis of a Pyridyl Imidazole Precursor

The following is a generalized procedure for the synthesis of 2-Phenyl-4-(4-pyridyl)imidazole using this compound, based on its role as a key intermediate.

Objective: To synthesize a pyridyl imidazole derivative, a common scaffold for kinase inhibitors.

Methodology:

  • Reaction Setup: In a reaction flask, dissolve this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reagent Addition: Add benzamidine hydrochloride and a base (e.g., sodium bicarbonate or triethylamine) to the solution. The base is necessary to neutralize the hydrobromide salt and the HCl from the amidine.

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for several hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.[4][6]

  • Workup and Isolation: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization to yield the desired 2-Phenyl-4-(4-pyridyl)imidazole.[4][6]

Visualized Workflows and Pathways

Safe Handling Workflow

The following diagram outlines the essential workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal start Start: Acquire Chemical sds Review Safety Data Sheet (SDS) start->sds ppe Don Personal Protective Equipment (PPE) sds->ppe setup Prepare Ventilated Workspace (Fume Hood) ppe->setup weigh Weigh Compound setup->weigh Proceed with caution reaction Perform Reaction weigh->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Dispose of Waste per Institutional Protocol decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for safe handling of this compound.

p38 MAP Kinase Signaling Pathway Context

This compound is a precursor for inhibitors targeting the p38 MAP kinase pathway, which is implicated in cellular responses to stress and inflammation.

stress Cellular Stress / Cytokines (e.g., UV, TNF-α) mkk MAPKKs (MKK3/6) stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Inflammatory Response (e.g., COX-2, IL-6 Production) substrates->response leads to inhibitor Pyridyl Imidazole Inhibitor (Synthesized from Precursor) inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

References

Unraveling the Alkylating Potential of 4-(Bromoacetyl)pyridine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the mechanism of action of 4-(Bromoacetyl)pyridine hydrobromide as an alkylating agent. Addressed to researchers, scientists, and drug development professionals, this document delves into the core chemical principles, biological reactivity, and experimental considerations of this versatile compound.

Executive Summary

This compound is a halogenated heterocyclic compound recognized for its utility as a reactive intermediate in the synthesis of pharmacologically active molecules.[1] Its primary mechanism of action lies in its capacity as an alkylating agent, specifically targeting nucleophilic residues within biological macromolecules. This property allows for the irreversible modification of proteins, making it a valuable tool in chemical biology and drug discovery for probing enzyme active sites and developing targeted covalent inhibitors. This guide will elucidate the chemical basis of its reactivity, outline its interaction with protein targets, provide exemplary experimental protocols, and present relevant quantitative data for researchers seeking to harness its potential.

Chemical Properties and Reactivity

This compound is a white to off-white crystalline solid.[1] The key to its reactivity is the α-bromoacetyl group attached to the pyridine ring. The bromine atom serves as a good leaving group, and the adjacent carbonyl group withdraws electron density, rendering the α-carbon electrophilic and highly susceptible to nucleophilic attack.

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. Nucleophiles, such as the thiol group of cysteine residues in proteins, attack the α-carbon, displacing the bromide ion and forming a stable covalent bond.

Mechanism of Action as a Protein Alkylating Agent

The predominant role of this compound in a biological context is the alkylation of proteins. This process is largely irreversible and leads to the functional modulation or inactivation of the target protein.

Target Specificity

The high reactivity of the α-bromoacetyl moiety is directed towards strong nucleophiles within the proteome. The most prominent target is the sulfhydryl (thiol) group of cysteine residues, which are highly nucleophilic, especially in their deprotonated thiolate form. Other potential, albeit less reactive, targets include the imidazole ring of histidine, the ε-amino group of lysine, and the thioether of methionine.

The Alkylation Reaction

The alkylation of a cysteine residue proceeds as follows:

  • Nucleophilic Attack: The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group.

  • Transition State: A transient SN2 transition state is formed.

  • Covalent Adduct Formation: The bromide ion is expelled, resulting in the formation of a stable thioether bond between the cysteine residue and the acetylpyridine moiety.

This covalent modification is generally considered irreversible under physiological conditions.

Factors Influencing Alkylation Efficiency

Several factors can influence the rate and specificity of the alkylation reaction:

  • pH: The pH of the reaction environment is critical. Higher pH values favor the deprotonation of cysteine's thiol group, increasing its nucleophilicity and thus accelerating the reaction rate.

  • Accessibility of the Target Residue: The cysteine residue must be accessible on the protein surface or within a binding pocket for the alkylating agent to reach it.

  • Local Environment: The microenvironment surrounding the target residue can influence its reactivity.

Quantitative Analysis of Alkylation

The efficacy of an alkylating agent can be quantified through kinetic studies and mass spectrometry analysis.

Enzyme Inhibition Kinetics

Table 1: Exemplary Kinetic Parameters for a Bromoacetyl-Containing Affinity Label

ParameterValueEnzymeConditionsReference
Ki (apparent) 0.16 mMPig Kidney Dopa DecarboxylasepH 7.5, 25 °C[2]
kinact 0.086 min-1Pig Kidney Dopa DecarboxylasepH 7.5, 25 °C[2]

These parameters indicate the concentration of the inhibitor required for half-maximal inactivation and the maximum rate of inactivation, respectively.

Mass Spectrometry Analysis of Alkylation

Mass spectrometry is a powerful tool to confirm the covalent modification of a protein and to identify the specific site of alkylation. The addition of the acetylpyridine moiety to a cysteine residue results in a predictable mass shift.

Table 2: Calculated Mass Shift upon Cysteine Alkylation

Modifying AgentMolecular Formula of AdductMonoisotopic Mass of AdductMass Shift (Da)
4-(acetyl)pyridineC7H7NO121.0528+121.0528

This mass shift can be detected in both intact protein analysis and in peptide fragments after proteolytic digestion, allowing for the precise localization of the modified residue.

Signaling Pathways and Biological Context

While this compound is primarily a research tool, its ability to covalently modify proteins makes it relevant to the study of various signaling pathways. For instance, it has been used as a chemical intermediate in the synthesis of potent and selective inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase .[3] The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.

The development of covalent inhibitors for kinases is an active area of research. By targeting a non-catalytic cysteine residue near the active site, irreversible inhibitors can achieve high potency and prolonged duration of action. The diagram below illustrates the general principle of covalent inhibition of a kinase.

G cluster_0 Kinase Inhibition by Covalent Modifier Kinase Kinase (with accessible Cys) Non_covalent_Complex Non-covalent Kinase-Inhibitor Complex Kinase->Non_covalent_Complex Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Alkylating_Agent 4-(Bromoacetyl)pyridine hydrobromide Alkylating_Agent->Non_covalent_Complex Reversible Binding Covalent_Complex Covalently Modified Inactive Kinase Non_covalent_Complex->Covalent_Complex Irreversible Alkylation of Cysteine Biological_Response Downstream Signaling (e.g., Inflammation) Covalent_Complex->Biological_Response Inhibition ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Phosphorylated_Substrate->Biological_Response

Caption: Covalent inhibition of a kinase by an alkylating agent.

Experimental Protocols

The following are generalized protocols for protein alkylation and enzyme inhibition assays using this compound. Researchers should optimize these protocols for their specific protein of interest and experimental setup.

In-Solution Protein Alkylation for Mass Spectrometry

This protocol is suitable for the alkylation of a purified protein in solution prior to mass spectrometric analysis.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • This compound

  • Quenching reagent (e.g., excess DTT or L-cysteine)

  • Reagents for protein digestion (e.g., trypsin)

  • Reagents for mass spectrometry sample preparation (e.g., C18 desalting columns)

Procedure:

  • Reduction: Reduce the protein sample by adding DTT to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes. This step is necessary to break any existing disulfide bonds.

  • Alkylation: Add a 5 to 10-fold molar excess of this compound to the protein solution. Incubate in the dark at room temperature for 1 hour. The optimal stoichiometry and incubation time should be determined empirically.

  • Quenching: Quench the reaction by adding a 2-fold molar excess of DTT or L-cysteine over the initial concentration of the alkylating agent.

  • Sample Preparation for Mass Spectrometry: Proceed with buffer exchange or protein precipitation to remove excess reagents. The alkylated protein is then digested with a protease (e.g., trypsin), and the resulting peptides are desalted prior to LC-MS/MS analysis.

G cluster_workflow In-Solution Alkylation Workflow start Purified Protein reduction Reduction (DTT or TCEP) start->reduction alkylation Alkylation with 4-(Bromoacetyl)pyridine HBr reduction->alkylation quenching Quenching (excess thiol) alkylation->quenching digestion Proteolytic Digestion (e.g., Trypsin) quenching->digestion desalting Peptide Desalting (C18) digestion->desalting ms_analysis LC-MS/MS Analysis desalting->ms_analysis

Caption: Experimental workflow for in-solution protein alkylation.

Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory potential of this compound against a target enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • This compound stock solution (in a compatible solvent like DMSO or water)

  • 96-well plate and plate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the enzyme in the assay buffer at a concentration suitable for the assay.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Pre-incubation: In a 96-well plate, mix the enzyme solution with the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate for a defined period (e.g., 30 minutes) to allow for the covalent modification to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence change over time using a plate reader.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, time-dependent inhibition studies are necessary to determine kinact and Ki.

Logical Framework of the Alkylation Mechanism

The mechanism of action of this compound as an alkylating agent can be summarized in a logical flow, from its chemical properties to its biological consequences.

G cluster_logic Logical Framework of Alkylation A Chemical Structure: α-Bromoacetylpyridine B Electrophilic α-Carbon (due to C=O and Br) A->B D SN2 Reaction: Nucleophilic Attack on α-Carbon B->D C Presence of Nucleophilic Residues in Proteins (e.g., Cys-SH) C->D E Formation of Irreversible Covalent Thioether Bond D->E F Alteration of Protein Structure and Function E->F G Biological Consequence: Enzyme Inhibition or Functional Modulation F->G

Caption: Logical relationship of the alkylation mechanism.

Conclusion

This compound is a potent alkylating agent with a well-defined mechanism of action centered on the SN2 reaction with nucleophilic amino acid residues, particularly cysteine. Its utility in chemical biology and drug discovery is underscored by its ability to form irreversible covalent bonds with target proteins, enabling the study of protein function and the development of targeted covalent inhibitors. The information and protocols provided in this guide offer a foundational understanding for researchers to effectively utilize this compound in their investigations. Careful consideration of experimental conditions, particularly pH, is crucial for achieving desired reactivity and specificity. Further research into the specific kinetic profiles of this compound against a broader range of biological targets will continue to expand its application in the scientific community.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic data for 4-(Bromoacetyl)pyridine hydrobromide (CAS No: 5349-17-7), a key reagent and intermediate in pharmaceutical synthesis.[1] Due to the limited availability of a complete, publicly accessible dataset, this guide presents a combination of expected and predicted spectroscopic values based on established chemical principles and data from analogous structures. It includes detailed, generalized protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a practical reference for laboratory professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a derivative of 4-acetylpyridine and serves as an important intermediate in organic synthesis, particularly in medicinal chemistry for introducing the pyridinoylmethyl moiety.[1]

PropertyValueReference
CAS Number 5349-17-7[1]
Molecular Formula C₇H₇Br₂NO[1]
Molecular Weight 280.94 g/mol [1]
Physical Form White to off-white powder/solid[1]
Melting Point 194-195 °C[1]
Solubility Soluble in water[2]

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O due to the compound's salt nature and solubility.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~12.0 - 14.0Broad Singlet1HN-HPyridinium proton. Position is variable and may exchange with D₂O.
~8.90Doublet2HH-2, H-6Protons ortho to the protonated nitrogen atom, deshielded.
~8.15Doublet2HH-3, H-5Protons meta to the protonated nitrogen atom.
~4.95Singlet2H-CH₂BrMethylene protons adjacent to carbonyl and bromine, deshielded.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: DMSO-d₆, Reference: DMSO-d₆ at 39.52 ppm)

Predicted Chemical Shift (δ, ppm)AssignmentNotes
~191.5C=OCarbonyl carbon, significantly deshielded.
~151.0C-2, C-6Carbons ortho to the nitrogen.
~142.0C-4Carbon bearing the acetyl group.
~127.5C-3, C-5Carbons meta to the nitrogen.
~33.0-CH₂BrMethylene carbon attached to bromine.
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound (Sample Preparation: KBr Pellet or Nujol Mull)

Expected Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3100 - 3000MediumAromatic C-H Stretch
2900 - 2700Broad, MediumN⁺-H Stretch (Pyridinium)
~1710StrongC=O Stretch (α-Halo Ketone)
~1610, ~1540, ~1480Medium-StrongC=C and C=N Ring Stretching (Pyridinium)
~1445MediumCH₂ Scissoring
~1200MediumC-N Stretch
700 - 600StrongC-Br Stretch
Mass Spectrometry (MS)

Note: Mass spectra are typically obtained for the free base, 2-bromo-1-(pyridin-4-yl)ethanone (MW: 200.02 g/mol ), after loss of HBr in the ion source. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) in the free base results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

Table 4: Predicted Mass-to-Charge (m/z) Ratios for Key Fragments (Ionization Mode: Electron Ionization - EI)

Predicted m/zIon Structure / Fragment LostNotes
201 / 199[M]⁺ (Free Base: C₇H₆BrNO⁺)Molecular ion peak. Appears as a doublet of nearly equal intensity due to ⁸¹Br and ⁷⁹Br isotopes.
156[M - COCH₂Br]⁺ or [C₅H₄N-CO]⁺Loss of the bromoacetyl group is unlikely as a single step. More likely loss of •Br then CO. This represents the pyridinoyl cation.
120[M - Br]⁺Loss of a bromine radical from the molecular ion.
106[C₅H₄N-CO]⁺ or [C₆H₄N]⁺Pyridinoyl cation.
78[C₅H₄N]⁺Pyridine radical cation from cleavage of the C-C bond.

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth positioning.

    • Place the sample into the NMR magnet.

    • Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A typical experiment would involve 16 to 64 scans.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Place approximately 1-2 mg of this compound and ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

    • Gently grind the two solids together with an agate pestle for several minutes until a fine, homogeneous powder is obtained.

    • Transfer a small amount of the powder into a pellet press die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Instrument Setup & Acquisition:

    • Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed.

    • Identify the wavenumbers of major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Protocol (Direct Infusion ESI)
  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile/water.

    • Create a dilute working solution by taking an aliquot of the stock solution and diluting it further with the same solvent to a final concentration of 1-10 µg/mL.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrument Setup & Acquisition:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set up the electrospray ionization (ESI) source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) for positive ion mode.

    • Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak(s).

    • Examine the isotopic pattern to confirm the presence of bromine.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the structure of fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or synthesized chemical compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Elucidation Sample Synthesized Compound (e.g., 4-(Bromoacetyl)pyridine HBr) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR FT, Phasing, Calibration (¹H, ¹³C Spectra) Acq_NMR->Proc_NMR Proc_IR Background Subtraction (IR Spectrum) Acq_IR->Proc_IR Proc_MS Peak Identification (Mass Spectrum) Acq_MS->Proc_MS Interp Combine Data: - Functional Groups (IR) - Connectivity (NMR) - Molecular Formula (MS) Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp Final Confirm Structure Interp->Final

Caption: Logical workflow for chemical structure confirmation.

References

A Technical Guide to the Purity and Assay of 4-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 4-(Bromoacetyl)pyridine hydrobromide, a key reagent in pharmaceutical synthesis. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to ensure accurate and reproducible results in a research and development setting.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Chemical Formula C₇H₇Br₂NO--INVALID-LINK--
Molecular Weight 280.94 g/mol --INVALID-LINK--
Melting Point 194-197 °CSigma-Aldrich
Appearance White to cream to pale yellow powder--INVALID-LINK--
Solubility Soluble in water.

Purity Determination Methods

The purity of this compound is critical for its use in subsequent synthetic steps. Several analytical techniques can be employed to assess its purity, with High-Performance Liquid Chromatography (HPLC) being the primary method for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for purity assessment and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to separate the main component from potential impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to prepare a 1 mg/mL solution.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate qNMR_Logic cluster_input Inputs cluster_measurement Measurements cluster_calculation Calculation analyte Analyte (4-Bromoacetyl)pyridine HBr weighing Accurate Weighing (m_analyte, m_standard) analyte->weighing standard Internal Standard (e.g., Maleic Anhydride) standard->weighing nmr NMR Spectrum Acquisition (Long Relaxation Delay) weighing->nmr integration Signal Integration (I_analyte, I_standard) nmr->integration formula Purity Formula integration->formula result Purity (%) formula->result Titration_Workflow start Weigh Sample dissolve Dissolve in Water & Acidify with Nitric Acid start->dissolve titrate Titrate with 0.1 M AgNO₃ using a Potentiometric Titrator dissolve->titrate endpoint Determine Endpoint (Inflection Point) titrate->endpoint calculate Calculate Assay (%) endpoint->calculate KF_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_result Result standardize Standardize KF Reagent weigh Weigh Sample standardize->weigh add Add to Titration Cell weigh->add titrate Automatic Titration add->titrate result Water Content (%) titrate->result

Methodological & Application

Application Notes and Protocols for the Synthesis of p38 MAP Kinase Inhibitors Using 4-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of p38 MAP kinase inhibitors utilizing 4-(bromoacetyl)pyridine hydrobromide as a key starting material. The protocols detailed herein are based on established synthetic methodologies, primarily the Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry for the generation of pyridinyl-thiazole scaffolds known to be effective inhibitors of p38 MAP kinase.

Introduction to p38 MAP Kinase and its Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase signaling pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the development of potent and selective p38 MAP kinase inhibitors is a significant focus in drug discovery.

The general structure of many potent p38 MAP kinase inhibitors features a pyridine ring, which has been shown to form a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket. The synthesis of compounds containing a 4-pyridinyl-thiazole core is a well-established strategy for targeting this interaction.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response. The pathway is typically initiated by cellular stress or inflammatory cytokines, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then phosphorylates and activates p38 MAP kinase, which subsequently phosphorylates various downstream substrates, including transcription factors and other kinases, to regulate inflammatory responses.

p38_signaling_pathway p38 MAP Kinase Signaling Pathway extracellular Stress Stimuli / Inflammatory Cytokines receptor Receptor extracellular->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k Activation map2k MAP2K (MKK3/6) map3k->map2k Phosphorylation p38 p38 MAP Kinase map2k->p38 Phosphorylation substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates Phosphorylation response Inflammatory Response (e.g., Cytokine Production) substrates->response inhibitor Pyridinyl-Thiazole Inhibitor inhibitor->p38

Caption: The p38 MAP Kinase Signaling Pathway.

Synthesis of Pyridinyl-Thiazole Inhibitors

The primary synthetic route to 2-amino-4-(pyridin-4-yl)thiazole derivatives, a common scaffold for p38 MAP kinase inhibitors, is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thiourea or a substituted thiourea.

General Reaction Scheme

hantzsch_synthesis Hantzsch Thiazole Synthesis Workflow cluster_reagents start1 4-(Bromoacetyl)pyridine hydrobromide intermediate Intermediate start1->intermediate start2 Substituted Thiourea (R-NH-C(S)-NH2) start2->intermediate product 2-(Substituted-amino)-4-(pyridin-4-yl)thiazole intermediate->product Cyclization reagents Solvent (e.g., Ethanol) Heat

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative 2-amino-4-(pyridin-4-yl)thiazole p38 MAP kinase inhibitor.

Protocol 1: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

This protocol outlines the synthesis of the core scaffold, which can be further modified.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-amino-4-(pyridin-4-yl)thiazole.

Protocol 2: Synthesis of N-Substituted 2-Amino-4-(pyridin-4-yl)thiazole Derivatives

This protocol describes the synthesis of derivatives with substitutions on the 2-amino group, which can modulate the inhibitory activity.

Materials:

  • This compound

  • N-substituted thiourea (e.g., N-phenylthiourea)

  • Ethanol

  • Triethylamine

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Hexanes

Procedure:

  • Suspend this compound (1.0 eq) and the N-substituted thiourea (1.0 eq) in ethanol.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the crude product by trituration with a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the desired N-substituted 2-amino-4-(pyridin-4-yl)thiazole.

Data Presentation

The inhibitory activity of synthesized compounds against p38 MAP kinase is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the p38α inhibitory activity of various pyridinyl-substituted heterocyclic compounds, including those with thiazole and oxadiazole cores.

Table 1: p38α MAP Kinase Inhibitory Activity of Pyridinyl-Thiazole and Related Derivatives

Compound IDScaffoldR Group on Heterocyclep38α IC50 (µM)Reference
1 4-Phenyl-5-pyridyl-1,3-thiazoleVaries0.03 - >10[1]
2 2,3,4-Triaryl-1,2,4-oxadiazol-5-one4-Fluorophenyl/Pyridinyl0.10 - 5.1[2]
3 2-(Pyridin-3-yl)-1H-Benzimidazole4-Chlorophenoxy17[3]
SB203580 Pyridinylimidazole (Reference)4-Fluorophenyl0.3[2]

Table 2: p38 Phosphorylation Inhibition by Pyridinyltriazole Derivatives

Compound IDConcentration (µM)% Inhibition of p38 PhosphorylationReference
5c 1Significant Inhibition[4]
5d 1Significant Inhibition[4]
5d 10Significant Inhibition[4]
SB202190 1Significant Inhibition (Standard)[4]

Conclusion

The use of this compound in the Hantzsch thiazole synthesis provides a reliable and versatile method for producing a diverse range of p38 MAP kinase inhibitors. The protocols and data presented in these application notes offer a solid foundation for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics targeting the p38 MAP kinase pathway. Further optimization of the substituents on the thiazole ring can lead to the identification of compounds with enhanced potency and improved pharmacokinetic profiles.

References

Application Notes and Protocols: Synthesis of a Key Ceftaroline Fosamil Intermediate Using 4-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with potent activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of this complex molecule involves the construction of key heterocyclic intermediates. One such crucial intermediate is 4-(4-pyridyl)-2-thiazolethiol. This document provides detailed application notes and experimental protocols for the synthesis of this intermediate, starting from 4-acetylpyridine, with 4-(bromoacetyl)pyridine hydrobromide as a key synthetic precursor. The protocols are designed to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Experimental Protocols

This section details the two-step synthesis for the preparation of the Ceftaroline Fosamil intermediate, 4-(4-pyridyl)-2-thiazolethiol, commencing with the bromination of 4-acetylpyridine.

Step 1: Synthesis of this compound

This protocol is adapted from methodologies described in CN106632001A, which outlines a safe and efficient method using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 4-Acetylpyridine

  • N-Bromosuccinimide (NBS)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve 4-acetylpyridine (1.0 eq) in ethyl acetate.

  • To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise (1.1-1.5 eq) at a temperature of 20-30°C.

  • After the addition is complete, slowly heat the reaction mixture to 65-75°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-20 hours).

  • Once the reaction is complete, cool the mixture to 0-10°C to facilitate the crystallization of the product.

  • Filter the resulting solid and wash it with deionized water.

  • Dry the collected solid under vacuum to yield this compound as an off-white solid.

Step 2: Synthesis of 4-(4-pyridyl)-2-thiazolethiol

This protocol describes the cyclization of this compound with ammonium dithiocarbamate to form the target thiazole intermediate. This method is based on established principles of thiazole synthesis from α-haloketones.

Materials:

  • This compound

  • Ammonium dithiocarbamate

  • An appropriate solvent (e.g., ethanol, methanol, or a mixture with water)

Procedure:

  • Suspend this compound (1.0 eq) in the chosen solvent in a reaction flask.

  • Add ammonium dithiocarbamate (1.0-1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain this temperature, with stirring, for a period of 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, the solvent may be partially evaporated under reduced pressure to induce crystallization.

  • Wash the collected solid with a cold solvent to remove any impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-pyridyl)-2-thiazolethiol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the Ceftaroline Fosamil intermediate.

ParameterStep 1: Synthesis of this compoundStep 2: Synthesis of 4-(4-pyridyl)-2-thiazolethiol
Starting Material 4-AcetylpyridineThis compound
Key Reagents N-Bromosuccinimide (NBS)Ammonium dithiocarbamate
Solvent Ethyl acetateEthanol (or similar protic solvent)
Molar Ratio (SM:Reagent) 1 : 1.1-1.51 : 1.0-1.2
Reaction Temperature 65-75°CReflux
Reaction Time 5-20 hours2-4 hours
Product This compound4-(4-pyridyl)-2-thiazolethiol
Typical Yield HighGood to Excellent
Purification Method Crystallization and washingFiltration and Recrystallization

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization 4-Acetylpyridine 4-Acetylpyridine 4-(Bromoacetyl)pyridine_hydrobromide 4-(Bromoacetyl)pyridine_hydrobromide 4-Acetylpyridine->4-(Bromoacetyl)pyridine_hydrobromide NBS, Ethyl Acetate 65-75°C 4-(4-pyridyl)-2-thiazolethiol 4-(4-pyridyl)-2-thiazolethiol 4-(Bromoacetyl)pyridine_hydrobromide->4-(4-pyridyl)-2-thiazolethiol Ammonium dithiocarbamate Ethanol, Reflux

Caption: Chemical synthesis of 4-(4-pyridyl)-2-thiazolethiol.

Experimental_Workflow start Start step1 Dissolve 4-Acetylpyridine in Ethyl Acetate start->step1 step2 Add NBS portion-wise at 20-30°C step1->step2 step3 Heat to 65-75°C (5-20h) step2->step3 step4 Cool to 0-10°C and Crystallize step3->step4 step5 Filter and Wash with Deionized Water step4->step5 step6 Dry under Vacuum to obtain 4-(Bromoacetyl)pyridine HBr step5->step6 step7 Suspend 4-(Bromoacetyl)pyridine HBr in Ethanol step6->step7 step8 Add Ammonium Dithiocarbamate step7->step8 step9 Reflux for 2-4h step8->step9 step10 Cool to Room Temperature step9->step10 step11 Filter and Wash with Cold Solvent step10->step11 step12 Recrystallize to obtain pure 4-(4-pyridyl)-2-thiazolethiol step11->step12 end End Product step12->end

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for Protein Modification with 4-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent modification of cysteine residues in proteins using 4-(bromoacetyl)pyridine hydrobromide. This reagent is a valuable tool for introducing a pyridyl moiety onto a protein, which can be used for a variety of applications including protein labeling, cross-linking, and the development of targeted therapeutics.

Introduction

This compound is a haloacetyl-containing compound that selectively reacts with the thiol group of cysteine residues via nucleophilic substitution. This reaction results in a stable thioether bond, covalently attaching the pyridylacetyl group to the protein. The pyridine moiety can serve as a versatile chemical handle for further modifications, or it can be used to modulate the protein's activity or interactions. The reactivity of haloacetyl compounds is generally higher than that of maleimides, another common class of cysteine-modifying reagents.

Reaction Mechanism

The primary reaction mechanism involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbon of the bromoacetyl group of 4-(bromoacetyl)pyridine. This results in the displacement of the bromide ion and the formation of a stable thioether linkage. The reaction is most efficient at a slightly alkaline pH, where a significant portion of the cysteine thiols are in the more reactive thiolate form.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the modification of proteins with haloacetyl reagents. Note that optimal conditions will vary depending on the specific protein and should be determined empirically.

Table 1: Typical Reaction Parameters for Protein Modification

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can increase reaction efficiency but may also lead to aggregation.
Molar Excess of Reagent 10-50 foldA higher excess can drive the reaction to completion but may increase off-target modifications.
Reaction Buffer Phosphate or HEPES bufferAvoid amine-containing buffers like Tris, as they can react with the reagent.
pH 7.5 - 8.5A slightly alkaline pH facilitates the formation of the more reactive thiolate anion of cysteine.
Temperature 4 - 25 °CLower temperatures can help maintain protein stability, while room temperature increases the reaction rate.
Reaction Time 30 minutes - 4 hoursMonitor the reaction progress to determine the optimal time.
Quenching Reagent Dithiothreitol (DTT), β-mercaptoethanol, or L-cysteineAdded in excess to consume any unreacted this compound.

Table 2: Example of Modification Efficiency

ProteinReagentMolar ExcessReaction TimeTemperature (°C)Modification Efficiency (%)
Human Serum AlbuminIodoacetamide*20-fold1 hour25>95
PapainN-bromoacetyl-D-glucosamine10-fold30 minutes25~100 (active site Cys25)

Experimental Protocols

Protocol 1: General Procedure for Protein Modification

This protocol provides a general method for the modification of a protein with this compound.

Materials:

  • Protein of interest containing at least one cysteine residue

  • This compound

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Solution (e.g., 1 M DTT or 1 M L-cysteine in reaction buffer)

  • Desalting column or dialysis tubing for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer.

    • If the protein contains disulfide bonds that need to be modified, they must first be reduced using a reducing agent like DTT or TCEP. The reducing agent must then be removed by a desalting column or dialysis prior to the addition of the modification reagent.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF. The reagent is light-sensitive, so protect the solution from light.

  • Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring. Protect the reaction from light.

    • The optimal reaction time should be determined empirically by monitoring the extent of modification over time.

  • Quenching:

    • To stop the reaction, add the Quenching Solution to a final concentration that is in large excess (e.g., 50-100 fold) over the initial concentration of the modification reagent.

    • Incubate for at least 15 minutes at room temperature.

  • Purification:

    • Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Protocol 2: Analysis of Modification

The extent of protein modification can be determined using various techniques.

Mass Spectrometry:

  • Analyze the intact modified protein by ESI-MS to determine the mass shift corresponding to the addition of the pyridylacetyl group (120.04 Da).

  • For more detailed analysis, digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residues that have been modified.

SDS-PAGE:

  • While the mass change is small, a mobility shift on SDS-PAGE may be observable, especially if multiple modifications have occurred.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Protein Preparation (Buffer Exchange, Reduction) Reaction Modification Reaction (Incubation) Protein_Prep->Reaction Reagent_Prep Reagent Preparation (Dissolve 4-BAPH) Reagent_Prep->Reaction Quenching Quenching (Add Excess Thiol) Reaction->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Analysis (MS, SDS-PAGE) Purification->Analysis

Caption: Experimental workflow for protein modification.

Application Notes and Protocols for Cysteine Residue Labeling with 4-(Bromoacetyl)pyridine hydrobromide in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, with its nucleophilic thiol group, is a unique amino acid frequently involved in critical protein functions, including catalysis, metal coordination, and redox sensing. The reactivity of the cysteine thiol makes it an attractive target for covalent labeling with electrophilic probes. This allows for the investigation of protein structure, function, and interactions, as well as the development of targeted covalent inhibitors in drug discovery. 4-(Bromoacetyl)pyridine hydrobromide is a haloacetyl-containing reagent that can selectively modify cysteine residues through a nucleophilic substitution reaction, forming a stable thioether bond. This modification introduces a pyridine moiety, which can be used for subsequent analysis or to alter the properties of the labeled protein.

These application notes provide detailed protocols for the labeling of cysteine residues in proteins and peptides with this compound for proteomic analysis. The methodologies cover protein preparation, labeling reactions, and sample processing for mass spectrometry-based identification and quantification of modified cysteines.

Chemical Principle

The labeling reaction is based on the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the bromoacetyl group of 4-(Bromoacetyl)pyridine. This results in the formation of a stable thioether linkage and the release of a bromide ion. The reaction is most efficient at a neutral to slightly alkaline pH, where the thiol group is sufficiently deprotonated to act as a potent nucleophile.

Applications in Proteomics and Drug Development

Cysteine-reactive probes like this compound are valuable tools in various proteomic and drug development applications:

  • Activity-Based Protein Profiling (ABPP): This technique utilizes covalent probes to identify and quantify the active state of enzymes in complex proteomes. Labeling reactive cysteines in enzyme active sites can provide insights into their catalytic mechanisms and regulation.

  • Covalent Ligand Discovery: Screening libraries of cysteine-reactive fragments can identify starting points for the development of potent and selective covalent inhibitors.[1] The modification of non-catalytic cysteines is an emerging strategy for developing drugs with improved selectivity and pharmacodynamic properties.[2]

  • Mapping Protein-Protein Interactions: Covalent labeling can be used to map the interfaces of protein complexes. Changes in the accessibility of cysteine residues upon complex formation can be detected by differential labeling.

  • Structural Proteomics: The accessibility of cysteine residues to labeling reagents can provide information about protein folding and conformational changes.

  • Target Engagement and Validation: In drug development, labeling a target protein with a covalent probe can confirm target engagement in a cellular context.

Quantitative Data Summary

The efficiency of cysteine labeling with this compound can be assessed by various mass spectrometry-based techniques. The following table provides an illustrative summary of quantitative data that could be expected from a typical chemoproteomics experiment using this reagent.

ParameterMethodRepresentative ResultReference
Labeling Efficiency SDS-PAGE with gel shift assay / Intact protein MS> 85%Based on similar reagents[3]
Stoichiometry of Labeling Intact Protein Mass Spectrometry1-2 labels per protein (protein-dependent)Based on similar reagents[4]
Proteome-wide Cysteine Coverage LC-MS/MS (DIA)~23,000 cysteine sites per run[5]
Identified Liganded Cysteines Competitive Chemoproteomics (LFQ)>400 ligand-protein interactions from a library screen[1][6]
Selectivity for Cysteine Competitive ABPP with pan-reactive probesHigh selectivity for reactive cysteines[1]

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound

Objective: To covalently label accessible cysteine residues on a purified protein.

Materials:

  • Purified protein containing at least one cysteine residue

  • This compound

  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.4

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Desalting column

  • DMSO (anhydrous)

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add TCEP to a final concentration of 5-10 mM and incubate for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation, protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent (DTT or L-cysteine) to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis:

    • Confirm successful labeling by intact protein mass spectrometry, looking for the expected mass shift. The mass of the added moiety is 120.02 Da (C7H6NO).

    • Further analysis can be performed by SDS-PAGE, where a shift in molecular weight may be observed.

Protocol 2: Proteome-wide Cysteine Reactivity Profiling using this compound

Objective: To identify proteins targeted by this compound in a complex cell lysate using a competitive chemoproteomics approach.

Materials:

  • Cell lysate

  • This compound

  • Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)

  • Click chemistry reagents (if using an alkyne-tagged probe)

  • Streptavidin beads (if using a biotin-tagged probe)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Cell Lysate Preparation:

    • Prepare cell lysate in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • Competitive Labeling:

    • Treat the cell lysate (e.g., 1 mg/mL protein) with either DMSO (vehicle control) or a desired concentration of this compound (e.g., 10-100 µM).

    • Incubate for 1 hour at 37°C.

    • Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to both the control and treated samples to label the remaining accessible cysteines.

    • Incubate for another hour at 37°C.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins using cold acetone.[7]

    • Resuspend the protein pellet in a buffer containing 8 M urea.

    • Reduce disulfide bonds with DTT and alkylate the remaining free cysteines with iodoacetamide to prevent disulfide scrambling.[7]

    • Dilute the urea concentration to < 2 M and digest the proteins with trypsin overnight at 37°C.[7]

  • Enrichment of Labeled Peptides (if applicable):

    • If an alkyne-tagged probe was used, perform a click reaction to attach a biotin tag.

    • Enrich the biotin-tagged peptides using streptavidin beads.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by LC-MS/MS. A data-independent acquisition (DIA) method is recommended for comprehensive quantification.[5]

    • The mass spectrometer should be set to acquire both MS and MS/MS scans.[4]

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, FragPipe).

    • Identify peptides and proteins and perform label-free quantification (LFQ) of the probe-labeled peptides between the control and treated samples.

    • A significant decrease in the abundance of a probe-labeled peptide in the treated sample indicates that the corresponding cysteine residue was targeted by this compound.

Visualizations

Chemical Reaction of Cysteine Labeling cluster_reactants Reactants cluster_product Product Cys Protein-Cysteine (R-SH) Labeled_Cys Labeled Protein-Cysteine (R-S-CH2-CO-Py) Cys->Labeled_Cys Nucleophilic Attack HBr Hydrobromic Acid (HBr) Cys->HBr + H+ BAP 4-(Bromoacetyl)pyridine (Br-CH2-CO-Py) BAP->Labeled_Cys BAP->HBr

Caption: Cysteine labeling with 4-(Bromoacetyl)pyridine.

Experimental Workflow for Proteome-wide Cysteine Profiling Lysate Cell Lysate Treatment Treat with 4-(Bromoacetyl)pyridine or DMSO (Control) Lysate->Treatment Probe Label remaining Cys with alkyne/biotin probe Treatment->Probe Precipitate Protein Precipitation & Digestion (Trypsin) Probe->Precipitate Enrich Enrichment of Labeled Peptides Precipitate->Enrich LCMS LC-MS/MS Analysis (DIA) Enrich->LCMS Data Data Analysis (LFQ) LCMS->Data

Caption: Workflow for identifying protein targets.

Hypothetical Kinase Inhibition Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase (with reactive Cys) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Response BAP 4-(Bromoacetyl)pyridine (Covalent Inhibitor) BAP->Kinase inhibits (covalent modification)

Caption: Inhibition of a kinase pathway by cysteine modification.

References

Application Notes and Protocols for Thiol Derivatization using 4-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of thiol groups (-SH) is a critical technique in various fields of scientific research, including proteomics, drug development, and diagnostics. Thiol-containing molecules, such as the amino acid cysteine in proteins and the tripeptide glutathione, play crucial roles in biological systems, including redox signaling, enzymatic catalysis, and detoxification. The selective modification of these thiol groups allows for their quantification, visualization, and the introduction of functional moieties.

4-(Bromoacetyl)pyridine hydrobromide is a thiol-reactive reagent that enables the specific alkylation of sulfhydryl groups. The reaction proceeds via a nucleophilic substitution where the sulfur atom of the thiol attacks the electrophilic carbon of the bromoacetyl group, forming a stable thioether bond. The pyridyl moiety introduced by this reagent can serve as a useful tag for analytical purposes, such as UV-spectrophotometric detection or as a handle for further chemical modifications. This document provides detailed application notes and protocols for the derivatization of thiols with this compound.

Principle of the Reaction

The derivatization of a thiol (R-SH) with this compound involves the alkylation of the sulfhydryl group. The reaction is most efficient under slightly basic conditions (pH 8.0-9.0). At this pH, the thiol group is deprotonated to its more nucleophilic thiolate form (R-S⁻), which readily attacks the electrophilic carbon atom of the bromoacetyl group, displacing the bromide ion and forming a stable pyridyl-thioether derivative. The pyridyl group provides a chromophore that allows for spectrophotometric quantification.

Experimental Protocols

Materials
  • Thiol-containing sample: Protein, peptide, or small molecule (e.g., glutathione, cysteine).

  • This compound: Prepare a fresh stock solution (e.g., 100 mM) in a suitable organic solvent like anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 100 mM Tris-HCl or phosphate buffer, pH 8.0-9.0.

  • Reducing Agent (for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol.

  • Denaturing Buffer (for proteins): 8 M Urea or 6 M Guanidine hydrochloride in reaction buffer.

  • Desalting columns or dialysis equipment.

Protocol 1: Derivatization of Small Molecule Thiols (e.g., Glutathione)
  • Sample Preparation: Prepare a solution of the thiol-containing small molecule in the Reaction Buffer. The final concentration will depend on the sensitivity of the detection method.

  • Derivatization Reaction:

    • To the thiol solution, add a 5- to 10-fold molar excess of the this compound stock solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of a quenching reagent (relative to the initial amount of this compound) to consume any unreacted reagent.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Analysis:

    • The derivatized thiol can be analyzed by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or mass spectrometry (MS). The pyridyl group typically allows for detection around 254 nm.

Protocol 2: Derivatization of Protein Thiols (Cysteine Residues)
  • Protein Denaturation and Reduction (if necessary):

    • Dissolve the protein sample in Denaturing Buffer.

    • If the protein contains disulfide bonds, add a 10- to 20-fold molar excess of DTT or TCEP.

    • Incubate at 37°C for 1 hour to reduce the disulfide bonds to free thiols.

    • Remove the excess reducing agent using a desalting column or through buffer exchange via dialysis against the Reaction Buffer.

  • Alkylation Reaction:

    • To the reduced and denatured protein solution, add a 10- to 20-fold molar excess of the this compound stock solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle agitation and protected from light. The optimal reaction time and temperature should be determined empirically for each specific protein.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration that is in molar excess of the initial this compound concentration.

    • Incubate for 30 minutes at room temperature to stop the reaction.

  • Sample Cleanup:

    • Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Analysis:

    • The extent of derivatization can be determined by mass spectrometry, where a characteristic mass shift corresponding to the addition of the pyridylacetyl group will be observed for each modified cysteine residue.

    • Alternatively, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the specific cysteine residues that have been modified.

Data Presentation

The following table summarizes the key reaction parameters for the derivatization of thiols with haloacetyl reagents, providing a basis for comparison and optimization.

ParameterBromoacetyl GroupIodoacetyl GroupChloroacetyl Group
Optimal Reaction pH 7.5 - 9.07.5 - 8.58.0 - 9.0
Relative Reactivity HighVery HighModerate
Selectivity for Thiols HighHigh (can react with other nucleophiles at high concentrations)High
Bond Stability High (Stable Thioether)High (Stable Thioether)High (Stable Thioether)
Common Applications Protein alkylation, crosslinking, bioconjugationProtein alkylation, fluorescent labelingProtein modification, synthesis

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_post_reaction Post-Reaction Processing ThiolSample Thiol-Containing Sample (e.g., Protein, Peptide) Denature Denaturation (e.g., 8M Urea) ThiolSample->Denature Reduce Reduction of Disulfides (e.g., DTT/TCEP) Denature->Reduce AddReagent Add 4-(Bromoacetyl)pyridine hydrobromide (pH 8-9) Reduce->AddReagent Incubate Incubation (Room Temp, 1-2h) AddReagent->Incubate Quench Quench Reaction (e.g., L-cysteine) Incubate->Quench Cleanup Sample Cleanup (Desalting/Dialysis) Quench->Cleanup Analysis Analysis (HPLC, Mass Spectrometry) Cleanup->Analysis

Experimental workflow for thiol derivatization.

Signaling_Pathway Thiol Thiol (-SH) Thiolate Thiolate (-S⁻) Thiol->Thiolate Deprotonation (pH 8-9) Product Pyridyl-Thioether Derivative Thiolate->Product Nucleophilic Attack Bromoacetyl 4-(Bromoacetyl)pyridine Bromoacetyl->Product Byproduct Bromide Ion (Br⁻) Product->Byproduct

Reaction mechanism of thiol derivatization.

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 4-(Bromoacetyl)pyridine Hydrobromide as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes utilizing 4-(bromoacetyl)pyridine hydrobromide as a versatile linking agent. This methodology is particularly effective for the fluorescent labeling of biomolecules containing thiol groups, such as cysteine residues in peptides and proteins. The protocols outlined below offer a step-by-step approach from probe synthesis to cellular imaging, supported by quantitative data and visual workflows to facilitate understanding and implementation in a research setting.

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development. They enable the visualization and tracking of biomolecules, elucidation of cellular pathways, and high-throughput screening of potential drug candidates. The functionality of a fluorescent probe is critically dependent on the linker that connects the fluorophore to the biological target. This compound is an effective hetero-bifunctional linker. The bromoacetyl group provides a reactive site for covalent attachment to nucleophiles like thiols, while the pyridinium moiety can influence the photophysical properties of the fluorophore and enhance water solubility.[1][2][3][4]

The bromoacetyl group exhibits high chemoselectivity for thiol groups under specific pH conditions, allowing for the targeted labeling of cysteine residues in the presence of other nucleophilic amino acid side chains.[5][6] This specificity is crucial for the precise attachment of a fluorescent reporter to a protein or peptide of interest.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of a model fluorescent probe, Coumarin-Py-CysPeptide , synthesized by reacting a thiol-containing coumarin fluorophore with this compound, followed by conjugation to a cysteine-containing peptide.

Table 1: Synthesis and Purification of Coumarin-Pyridinium-Peptide Probe

ParameterValueMethod
Yield of Coumarin-Pyridinium Linker 75%Gravimetric analysis after purification
Yield of Peptide Conjugation 60%RP-HPLC purification
Purity of Final Probe >95%Analytical RP-HPLC
Molecular Weight (Expected) 1255.4 DaMass Spectrometry
Molecular Weight (Observed) 1255.6 DaMALDI-TOF Mass Spectrometry

Table 2: Spectroscopic Properties of the Coumarin-Pyridinium-Peptide Probe

ParameterValueConditions
Absorption Maximum (λabs) 430 nmPBS, pH 7.4
Emission Maximum (λem) 485 nmPBS, pH 7.4
Molar Extinction Coefficient (ε) 35,000 M-1cm-1PBS, pH 7.4
Quantum Yield (Φ) 0.65Compared to Quinine Sulfate
Stokes Shift 55 nm-

Experimental Protocols

Protocol 1: Synthesis of the Coumarin-Pyridinium Linker

This protocol describes the synthesis of a reactive coumarin-pyridinium linker by reacting a thiol-containing coumarin with this compound.

Materials:

  • 7-Mercapto-4-methylcoumarin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 7-mercapto-4-methylcoumarin (1 equivalent) in anhydrous DMF under an inert atmosphere (argon or nitrogen).

  • Add DIPEA (2.5 equivalents) to the solution to deprotonate the thiol group.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Slowly add the this compound solution to the coumarin solution dropwise at room temperature with constant stirring.

  • Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove unreacted starting materials and impurities.

  • Dry the resulting coumarin-pyridinium linker under vacuum.

  • Characterize the product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Labeling of a Cysteine-Containing Peptide

This protocol details the conjugation of the synthesized coumarin-pyridinium linker to a cysteine-containing peptide.[5][6]

Materials:

  • Coumarin-pyridinium linker (from Protocol 1)

  • Cysteine-containing peptide (e.g., a custom synthesized peptide with a single cysteine residue)

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • MALDI-TOF mass spectrometer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in 0.1 M PBS (pH 7.4) to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide dimers, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to ensure the cysteine thiol is in its reduced form.

  • Linker Preparation: Dissolve the coumarin-pyridinium linker in a minimal amount of DMF or DMSO and then dilute with 0.1 M PBS (pH 7.4) to a concentration that is in 5 to 10-fold molar excess relative to the peptide.

  • Conjugation Reaction: Add the coumarin-pyridinium linker solution to the peptide solution.

  • Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the labeled peptide from excess linker and unlabeled peptide using RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

  • Analysis: Confirm the successful labeling and purity of the peptide-probe conjugate by MALDI-TOF mass spectrometry. The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of the coumarin-pyridinium linker.

  • Lyophilize the purified fractions to obtain the final fluorescent probe as a powder.

Protocol 3: Cellular Imaging with the Fluorescent Probe

This protocol provides a general procedure for staining live cells with the synthesized peptide-based fluorescent probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Purified Coumarin-Pyridinium-Peptide Probe

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for coumarin (e.g., excitation ~430 nm, emission ~485 nm)

Procedure:

  • Cell Culture: Culture the cells to be imaged to a suitable confluency on an appropriate imaging vessel.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO or water. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM, this should be optimized for the specific cell type and application).

  • Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the coumarin fluorophore.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Probe Synthesis cluster_conjugation Bioconjugation cluster_application Application Fluorophore (Thiol) Fluorophore (Thiol) Reactive Probe Coumarin-Pyridinium Linker Fluorophore (Thiol)->Reactive Probe DMF, DIPEA Linker (Bromoacetyl) 4-(Bromoacetyl)pyridine hydrobromide Linker (Bromoacetyl)->Reactive Probe Labeled Biomolecule Fluorescently Labeled Peptide Reactive Probe->Labeled Biomolecule PBS, pH 7.4 Biomolecule (Thiol) Cysteine-Peptide Biomolecule (Thiol)->Labeled Biomolecule Cellular Imaging Cellular Imaging Labeled Biomolecule->Cellular Imaging Incubation & Imaging

Caption: Experimental workflow for fluorescent probe synthesis and application.

Signaling_Pathway Probe Fluorescently Labeled Peptide Probe Receptor Membrane Receptor Probe->Receptor Binding CellMembrane Cell Membrane Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Signal Fluorescence Signal (Localization) Endosome->Signal Imaging Lysosome->Signal Imaging

Caption: Hypothetical signaling pathway for cellular uptake and tracking.

References

Application Notes and Protocols for the Preparation of Pyridine-Containing Heterocycles via 4-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-containing heterocycles are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. Their unique properties, such as hydrogen bonding capability and water solubility, make them valuable components in the design of novel therapeutic agents. 4-(Bromoacetyl)pyridine hydrobromide is a versatile and reactive starting material that serves as a key building block for the synthesis of a variety of pyridine-substituted heterocycles, including thiazoles, oxazoles, and imidazoles. This document provides detailed application notes and experimental protocols for the preparation of these important classes of compounds.

Synthesis of 4-(Pyridin-4-yl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide.[2] This straightforward reaction often proceeds with high yields.[3]

The general reaction mechanism involves a multi-step pathway:

  • Nucleophilic Attack: The synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone.

  • Cyclization: Following the initial attack, an intramolecular condensation occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The final step involves the elimination of a molecule of water to form the stable, aromatic thiazole ring.

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis_Workflow reagents Reagents: - this compound - Thioamide/Thiourea - Solvent (e.g., Ethanol) reaction Reaction Setup: - Combine reagents in a round-bottom flask. - Stir and heat under reflux. reagents->reaction 1. Mixing monitoring Reaction Monitoring: - Thin-Layer Chromatography (TLC) reaction->monitoring 2. Progress Check workup Work-up: - Cool the reaction mixture. - Neutralize with a weak base (e.g., NaHCO3). - Precipitate the product. monitoring->workup 3. Upon Completion isolation Isolation: - Vacuum filtration. - Wash with water. workup->isolation 4. Product Collection purification Purification: - Recrystallization (e.g., from Ethanol) isolation->purification 5. Purity Enhancement analysis Analysis: - Melting Point - NMR Spectroscopy - Mass Spectrometry purification->analysis 6. Characterization p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Targets cluster_cellular Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, p53) p38->TranscriptionFactors Inhibitor Pyridine-based p38 Inhibitor Inhibitor->p38 Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycleArrest Cell Cycle Arrest TranscriptionFactors->CellCycleArrest Kinase_Inhibitor_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies synthesis Synthesis of Pyridine- Containing Heterocycles biochemical Biochemical Assays (e.g., Kinase Activity Assay) synthesis->biochemical ic50 IC50 Determination biochemical->ic50 target_engagement Target Engagement Assays (e.g., CETSA) ic50->target_engagement pathway_analysis Downstream Pathway Analysis (e.g., Western Blot) target_engagement->pathway_analysis cell_viability Cell Viability/Apoptosis Assays pathway_analysis->cell_viability animal_models Animal Models of Disease (e.g., Xenograft models) cell_viability->animal_models pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_models->pk_pd

References

Application Notes and Protocols for 4-(Bromoacetyl)pyridine Hydrobromide as a Crosslinking Agent in Biological Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-(bromoacetyl)pyridine hydrobromide as a component in crosslinking studies within biological chemistry. This document is intended for researchers in academia and industry, including those involved in proteomics, drug discovery, and molecular biology, who are interested in probing protein-protein interactions and elucidating biological pathways.

Introduction

This compound is a chemical reagent that can be employed as a reactive group in the design of crosslinking agents for biological studies. The core reactivity of this compound lies in its α-bromoacetyl group, which is an effective alkylating agent for nucleophilic side chains of amino acids, particularly the sulfhydryl group of cysteine residues. This reaction forms a stable thioether bond, making it a valuable tool for covalently capturing protein interactions.

While this compound itself is a monofunctional reagent, it serves as a critical building block for the synthesis of heterobifunctional crosslinkers. By incorporating a second, different reactive group, a crosslinker can be designed to target specific amino acid residues on interacting proteins, providing spatial constraints that are invaluable for structural and functional studies.

Key Features:

  • Cysteine-Reactive: The bromoacetyl group specifically targets the sulfhydryl side chain of cysteine residues.

  • Stable Thioether Bond Formation: The resulting covalent bond is stable under various experimental conditions.

  • Versatile Chemical Handle: The pyridyl ring can be further modified to introduce other functionalities, such as reporter tags or photo-activatable groups.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid that is soluble in water.[1] Its chemical structure consists of a pyridine ring substituted with a bromoacetyl group, and it is supplied as a hydrobromide salt.

PropertyValueReference
Chemical Formula C₇H₇Br₂NO[1][2]
Molecular Weight 280.94 g/mol [1][2]
CAS Number 5349-17-7[2]
Appearance White to off-white crystalline solid
Solubility Soluble in water[1]

A general method for the synthesis of this compound involves the reaction of 4-acetylpyridine with a brominating agent, such as N-bromosuccinimide (NBS), followed by the formation of the hydrobromide salt.[3][4]

Mechanism of Action as a Crosslinking Moiety

The utility of the bromoacetyl group in crosslinking stems from its electrophilic nature. The carbon atom attached to the bromine is susceptible to nucleophilic attack by the thiol group of a cysteine residue. This reaction proceeds via an SN2 mechanism, resulting in the displacement of the bromide ion and the formation of a stable thioether linkage.

Reaction Mechanism of Bromoacetyl Group with Cysteine

Caption: General reaction of a bromoacetyl-containing crosslinker with a cysteine residue.

Applications in Biological Chemistry

The primary application of this compound in a crosslinking context is as a component of a heterobifunctional crosslinking agent. Such an agent would possess the bromoacetylpyridine moiety for targeting cysteine residues on one protein and a second reactive group to target another functional group (e.g., primary amines on lysine residues) on an interacting protein.

Potential Applications Include:

  • Mapping Protein-Protein Interactions: By covalently linking interacting proteins, their binding partners can be identified through techniques like co-immunoprecipitation followed by mass spectrometry.

  • Probing Protein Conformation: Intramolecular crosslinking can provide distance constraints to help elucidate the three-dimensional structure of a protein or protein complex.

  • Active Site Mapping: As an active-site-directed reagent, it can be used to identify cysteine residues within the active site of an enzyme.

  • Drug Development: The pyridine moiety can be a key structural component in the design of inhibitors, for example, for p38 mitogen-activated protein kinase.[3]

Experimental Protocols

The following are generalized protocols for the use of a hypothetical heterobifunctional crosslinker containing a 4-(bromoacetyl)pyridine moiety and an N-hydroxysuccinimide (NHS) ester for targeting cysteine and lysine residues, respectively.

Protocol for Crosslinking Protein Complexes in Solution

This protocol outlines the steps for crosslinking two interacting proteins, Protein A (containing an accessible cysteine) and Protein B (containing accessible lysines).

Materials:

  • Purified Protein A and Protein B

  • Heterobifunctional crosslinker (e.g., Pyridyl-bromoacetyl-linker-NHS ester)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • DMSO (for dissolving the crosslinker)

Procedure:

  • Prepare Protein Solution: Mix equimolar amounts of Protein A and Protein B in the reaction buffer to a final concentration of 1-10 µM. Incubate for 30 minutes at room temperature to allow for complex formation.

  • Prepare Crosslinker Stock Solution: Dissolve the heterobifunctional crosslinker in DMSO to a concentration of 10-50 mM.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein mixture to achieve a final crosslinker concentration of 0.1-1 mM (a 20-100 fold molar excess over the protein). The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in Tris will react with any excess NHS ester. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. A new band corresponding to the molecular weight of the Protein A-Protein B complex should be visible. The crosslinked complex can then be excised from the gel and identified by mass spectrometry.

Experimental Workflow for Protein Crosslinking

Crosslinking Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Mix_Proteins Mix Protein A (Cys) and Protein B (Lys) Add_Crosslinker Add Crosslinker to Protein Mix Mix_Proteins->Add_Crosslinker Prepare_Crosslinker Prepare Crosslinker Stock (in DMSO) Prepare_Crosslinker->Add_Crosslinker Incubate Incubate (30-60 min, RT) Add_Crosslinker->Incubate Quench Quench Reaction (Tris Buffer) Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Excise_Band Excise Crosslinked Band SDS_PAGE->Excise_Band Mass_Spec Mass Spectrometry Identification Excise_Band->Mass_Spec

Caption: A typical workflow for crosslinking interacting proteins in solution.

Protocol for Mass Spectrometry Analysis of Crosslinked Peptides

This protocol describes the general steps for identifying the crosslinked peptides by mass spectrometry.

Materials:

  • Excised gel band containing the crosslinked protein complex

  • Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)

  • Reduction solution (e.g., 10 mM DTT)

  • Alkylation solution (e.g., 55 mM iodoacetamide)

  • Trypsin solution

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

  • LC-MS/MS system

Procedure:

  • In-gel Digestion:

    • Destain the excised gel band.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteines with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel using the extraction buffer.

  • LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the crosslinked peptides from the MS/MS data. The software will search for pairs of peptides that are linked by the mass of the crosslinker.

Data Presentation and Interpretation

Quantitative data from crosslinking experiments should be summarized in tables for easy comparison.

Table 1: Summary of Crosslinking Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Protein Concentration (µM) 5510
Crosslinker:Protein Molar Ratio 20:150:150:1
Incubation Time (min) 306060
Incubation Temperature (°C) 25254
Crosslinking Efficiency (%) DataDataData

Table 2: Identified Crosslinked Peptides by Mass Spectrometry

Crosslink IDProtein 1Peptide Sequence 1Residue 1Protein 2Peptide Sequence 2Residue 2Score
1Protein A...C...Cys-XProtein B...K...Lys-YData
2Protein A...C...Cys-ZProtein B...K...Lys-WData

Logical Relationship of Crosslinking Analysis

Analysis Logic Experiment Crosslinking Experiment SDS_PAGE SDS-PAGE Experiment->SDS_PAGE Generates Mass_Spec LC-MS/MS SDS_PAGE->Mass_Spec Provides sample for Data_Analysis Crosslink Identification Software Mass_Spec->Data_Analysis Generates data for Results Identified Crosslinked Peptides Data_Analysis->Results Yields Interpretation Protein Interaction Model Results->Interpretation Leads to

Caption: The logical flow from a crosslinking experiment to a protein interaction model.

Conclusion

This compound is a valuable reagent that can be incorporated into heterobifunctional crosslinkers for the study of protein-protein interactions. Its specific reactivity towards cysteine residues allows for targeted covalent capture of protein complexes. The protocols and guidelines presented here provide a framework for researchers to design and execute crosslinking experiments to gain insights into the structure and function of biological systems. Careful optimization of reaction conditions and rigorous data analysis are crucial for obtaining reliable and meaningful results.

References

Application Notes and Protocols: Alkylation of Primary Amines with 4-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of primary amines with 4-(bromoacetyl)pyridine hydrobromide is a significant synthetic transformation that yields N-substituted 2-(pyridin-4-yl)-2-oxoethyl amines. This class of compounds holds considerable interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in a wide array of biologically active molecules. The pyridine moiety is a key component in numerous FDA-approved drugs and is known to enhance pharmacological activity, improve drug permeability, and contribute to metabolic stability.

Derivatives of 4-(bromoacetyl)pyridine are precursors to various heterocyclic compounds with potential therapeutic applications, including as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. The development of novel inhibitors targeting this pathway is a major focus of contemporary cancer research.

These application notes provide detailed protocols for the selective mono-alkylation of primary amines using this compound, a summary of expected yields, and an overview of the relevance of the resulting products as potential inhibitors of the PI3K/Akt/mTOR signaling pathway.

Data Presentation

The selective N-alkylation of primary amines with alkyl halides can be challenging due to the potential for over-alkylation, yielding secondary and tertiary amines. However, by utilizing the hydrobromide salt of the primary amine and carefully controlling the reaction conditions, selective mono-alkylation can be achieved. The following table summarizes representative yields for the mono-alkylation of various primary amine hydrobromides with an alkyl bromide, based on a competitive deprotonation/protonation strategy. While this compound was not the exact alkylating agent used in the cited study, these data provide a strong indication of the expected outcomes for this type of reaction.

Table 1: Representative Yields for Selective Mono-alkylation of Primary Amine Hydrobromides [1]

EntryPrimary Amine HydrobromideAlkyl HalideBase (eq.)Time (h)Selectivity (Mono:Di)Isolated Yield (%)
1Benzylamine·HBrn-Butyl bromideEt₃N (1)987:976
2Benzylamine·HBrn-Octyl bromideEt₃N (1)981:1573
34-Methoxybenzylamine·HBrn-Butyl bromideEt₃N (1)1086:1078
44-Chlorobenzylamine·HBrn-Butyl bromideEt₃N (1)1087:679
5Cyclohexylamine·HBrn-Butyl bromideEt₃N (1)1685:1277
6Aniline·HBrn-Butyl bromideEt₃N (1.5)1570:1063
7Aniline·HBrn-Pentyl bromideEt₃N (1.5)1071:866

Data adapted from a study on selective N-alkylation of primary amines with various alkyl bromides.[1]

Experimental Protocols

General Protocol for the Selective N-Alkylation of a Primary Amine with this compound

This protocol is adapted from established methods for the selective mono-alkylation of primary amine hydrobromide salts.[1]

Materials:

  • Primary amine

  • Hydrobromic acid (48% aq.) or gaseous HBr

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4Å Molecular Sieves

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump or dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation of the Primary Amine Hydrobromide Salt:

    • Dissolve the primary amine (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

    • Slowly add a stoichiometric amount of hydrobromic acid (48% aq.) or bubble gaseous HBr through the solution until precipitation is complete.

    • Collect the resulting solid by filtration, wash with the solvent, and dry under vacuum to yield the primary amine hydrobromide salt.

  • Alkylation Reaction:

    • To a dry round-bottom flask under an inert atmosphere, add the primary amine hydrobromide salt (1.0 mmol, 1.0 eq) and 4Å molecular sieves (0.25 g).

    • Add anhydrous DMF (1 mL) and stir the suspension at room temperature (20-25 °C).

    • In a separate flask, prepare a solution of triethylamine (1.0 mmol, 1.0 eq) in anhydrous DMF (1 mL).

    • Add this compound (1.1 mmol, 1.1 eq) to the suspension of the amine salt.

    • Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over a period of 8 hours with continuous stirring. The slow addition of the base is crucial for maintaining selectivity.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, pour the mixture into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-oxo-2-(pyridin-4-yl)ethyl) substituted primary amine.

Mandatory Visualizations

Reaction Workflow

G cluster_prep Preparation of Amine Salt cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification amine Primary Amine amine_salt Primary Amine Hydrobromide Salt amine->amine_salt + hbr HBr hbr->amine_salt product N-Substituted 2-(pyridin-4-yl)-2-oxoethyl Amine amine_salt->product + alkylating_agent 4-(Bromoacetyl)pyridine Hydrobromide alkylating_agent->product base Triethylamine (slow addition) base->product catalyst solvent DMF, 20-25°C solvent->product extraction Extraction with Ethyl Acetate product->extraction washing Washing with NaHCO₃ and Brine extraction->washing drying Drying over Na₂SO₄ washing->drying purification Column Chromatography drying->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the alkylation of primary amines.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The products of the alkylation of primary amines with this compound, which are N-substituted 2-(pyridin-4-yl)-2-oxoethyl amines, represent a class of compounds with the potential to inhibit the PI3K/Akt/mTOR signaling pathway. Many pyridine-containing derivatives have been identified as inhibitors of this critical pathway.[2] The pyridine core can interact with the kinase domain of PI3K, preventing the phosphorylation of its downstream targets and thereby inhibiting the entire signaling cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor N-substituted 2-(pyridin-4-yl)-2-oxoethyl amine Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The alkylation of primary amines with this compound provides a versatile route to a class of compounds with significant potential in drug discovery. The protocols outlined here, which emphasize a controlled, selective mono-alkylation, enable the efficient synthesis of these valuable molecules. The resulting N-substituted 2-(pyridin-4-yl)-2-oxoethyl amines are promising candidates for further investigation as inhibitors of the PI3K/Akt/mTOR signaling pathway, a key target in oncology. The information and protocols provided in these application notes are intended to facilitate research and development in this exciting area of medicinal chemistry.

References

Application Notes: 4-(Bromoacetyl)pyridine Hydrobromide in the Synthesis of p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromoacetyl)pyridine hydrobromide is a key heterocyclic building block, primarily utilized as a starting material in the synthesis of a class of potent and selective enzyme inhibitors. While not typically employed as a direct enzyme inhibitor in screening studies, its bromoacetyl functional group makes it a valuable reagent for synthesizing more complex molecules that target specific enzymes. This compound is particularly significant in the development of pyridinylimidazole-based inhibitors of p3d mitogen-activated protein kinase (p38 MAPK), a crucial enzyme in the cellular response to inflammatory cytokines and stress.

The α-haloketone structure of this compound allows for its facile reaction with various nucleophiles, forming the core structure of many p38 MAPK inhibitors. The resulting pyridinylimidazole scaffold is a well-established pharmacophore that binds to the ATP-binding pocket of p38 MAPK, effectively inhibiting its kinase activity.

Mechanism of Action of Resulting Inhibitors

The pyridinylimidazole inhibitors synthesized from this compound are ATP-competitive inhibitors. They bind to the active site of p38 MAPK, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the p38 MAPK signaling pathway, which is implicated in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Consequently, these inhibitors have been extensively investigated for their therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis.

Quantitative Data: Inhibition of p38 MAPK by Pyridinylimidazole Derivatives

The following table summarizes the inhibitory activity (IC50 values) of representative pyridinylimidazole-based p38 MAPK inhibitors, which can be synthesized using this compound as a key precursor.

Compound Namep38α IC50 (nM)p38β IC50 (nM)Cell-Based Assay IC50 (µM)Reference
SB203580300 - 500-0.3 - 0.5 (THP-1 cells)[1]
SB202190501004.73 (THP-1 cells)[1][2]
Pyridinylimidazole Analog 1403.57 ± 6.35--[3]

Experimental Protocols

Protocol 1: Synthesis of a Pyridinylimidazole p38 MAPK Inhibitor

This protocol describes a general method for the synthesis of a 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole, a core structure of many p38 MAPK inhibitors, using this compound.

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the α-amino ketone. (This is an intermediate step, often the starting material for the imidazole synthesis is the diketone, which can be formed from the bromoacetyl precursor, but for clarity a direct imidazole synthesis is presented). A more direct approach is the Hantzsch imidazole synthesis.

  • Step 2: Imidazole Ring Formation (Hantzsch Synthesis). a. In a round-bottom flask, dissolve this compound (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in glacial acetic acid. b. Add an excess of ammonium acetate (e.g., 10-20 equivalents). c. Heat the reaction mixture to reflux (approximately 120°C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). d. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. e. Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. f. A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water. g. Dry the crude product.

  • Step 3: Purification. a. Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to obtain the pure 4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole.

  • Step 4: Characterization. a. Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro p38α MAPK Inhibition Assay (ADP-Glo™ Luminescence Assay)

This protocol provides a method to determine the IC50 value of a synthesized pyridinylimidazole inhibitor against p38α MAPK.

Materials:

  • Recombinant human p38α kinase

  • Peptide substrate for p38α (e.g., ATF2-based peptide)

  • Synthesized pyridinylimidazole inhibitor

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation: a. Prepare a stock solution of the synthesized inhibitor in 100% DMSO (e.g., 10 mM). b. Perform serial dilutions of the inhibitor stock in DMSO to create a range of concentrations for the dose-response curve. A typical starting concentration for the highest dose would be around 100 µM.[4] Prepare a DMSO-only control.

  • Reaction Setup: a. Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.[4] b. Prepare a master mix containing the p38α kinase and the peptide substrate in the kinase reaction buffer. c. Add 2 µL of the kinase/substrate master mix to each well.[4]

  • Kinase Reaction Initiation: a. Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α. b. Add 2 µL of the ATP solution to each well to start the kinase reaction.[4]

  • Incubation: a. Incubate the plate at room temperature for 60 minutes.[4]

  • Reaction Termination and ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4] b. Incubate the plate at room temperature for 40 minutes.[4]

  • ADP Detection and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[4] b. Incubate the plate at room temperature for 30 minutes.[4]

  • Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 4-(Bromoacetyl)pyridine hydrobromide R Hantzsch Imidazole Synthesis (Reflux in Acetic Acid) A->R B 4-Fluorobenzaldehyde B->R C Ammonium Acetate C->R W Neutralization & Precipitation R->W P Column Chromatography W->P FP 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-1H-imidazole (p38 MAPK Inhibitor Core) P->FP

Caption: Synthetic workflow for a pyridinylimidazole p38 MAPK inhibitor core.

p38_MAPK_Signaling_Pathway Stress Environmental Stress (e.g., UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates DownstreamKinases Downstream Kinases (e.g., MK2, MSK1/2) p38->DownstreamKinases phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Inhibitor Pyridinylimidazole Inhibitor Inhibitor->p38 inhibits CellularResponse Cellular Response (Inflammation, Apoptosis, Cell Cycle Regulation) DownstreamKinases->CellularResponse TranscriptionFactors->CellularResponse

Caption: The p38 MAPK signaling pathway and the point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Alkylation Reactions with 4-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(bromoacetyl)pyridine hydrobromide in alkylation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during alkylation experiments with this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of this compound: The reagent can be sensitive to moisture and basic conditions. 3. Poor nucleophilicity of the substrate: The nucleophile may not be sufficiently reactive under the chosen conditions. 4. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.1. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and/or temperature accordingly. 2. Ensure the use of anhydrous solvents and reagents. If a base is required, consider using a non-nucleophilic, hindered base and add it slowly at a low temperature. 3. If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonation with a suitable base). Alternatively, a more forcing reaction condition (higher temperature) may be required. 4. Carefully measure and use the correct molar ratios of all reactants.
Formation of Multiple Products (Poor Selectivity) 1. Presence of multiple nucleophilic sites in the substrate: Ambident nucleophiles can lead to a mixture of N-, C-, O-, or S-alkylated products. 2. Over-alkylation/Dialkylation: The initially formed product may react further with this compound if it remains nucleophilic. 3. Formation of isomeric products: In reactions like the Hantzsch thiazole synthesis with substituted thioureas, formation of 2-imino-2,3-dihydrothiazole isomers can occur, particularly under acidic conditions.[1] 4. Self-condensation of this compound: Under basic conditions, the reagent may self-condense.1. The regioselectivity can sometimes be controlled by the choice of solvent, counter-ion, or by protecting other nucleophilic groups. 2. Use the nucleophile in excess or add the this compound slowly to the reaction mixture. 3. To favor the formation of the 2-aminothiazole, conduct the reaction in a neutral or slightly basic medium. For the synthesis of 2-imino-2,3-dihydrothiazoles, acidic conditions are preferred.[1] 4. Maintain a low concentration of the free base and a low reaction temperature to minimize self-condensation.
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of side products with similar polarity to the desired product. 3. The product is a salt and is highly soluble in polar solvents. 1. Optimize the reaction to drive it to completion. Unreacted this compound can often be removed by an aqueous wash. 2. Adjust the reaction conditions to minimize side product formation. Utilize different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization from a suitable solvent system. 3. If the product is a salt, consider converting it to the free base for easier extraction and purification by column chromatography, followed by salt formation if required.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of this compound in alkylation reactions?

A1: The primary reactive site is the α-carbon of the acetyl group, which is highly electrophilic due to the adjacent carbonyl group and the bromine leaving group. This makes it an effective reagent for the SN2 alkylation of a wide range of nucleophiles.

Q2: Can the pyridine nitrogen of this compound act as a nucleophile?

A2: The pyridine nitrogen is protonated in the hydrobromide salt, which significantly reduces its nucleophilicity. Under neutral or acidic conditions, it is unlikely to compete with other nucleophiles. However, under basic conditions where the pyridine is deprotonated, it could potentially participate in side reactions, although alkylation at the α-carbon is generally much faster.

Q3: What are the common side reactions when using thiourea as a nucleophile in the Hantzsch thiazole synthesis?

A3: A significant side reaction, especially under acidic conditions, is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole alongside the expected 2-aminothiazole.[1] The ratio of these products can be influenced by the reaction conditions. To selectively obtain the 2-aminothiazole, neutral or slightly basic conditions are generally preferred.

Q4: How can I avoid the formation of di-alkylated products?

A4: Di-alkylation can occur if the mono-alkylated product is still nucleophilic and can react with another molecule of this compound. To minimize this, you can use an excess of the nucleophile relative to the alkylating agent. Alternatively, adding the this compound solution dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent and favor mono-alkylation.

Q5: What is the best way to handle and store this compound?

A5: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

Experimental Protocols

Example Protocol: Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

This protocol is a general guideline for the Hantzsch thiazole synthesis using this compound and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5% aqueous)

  • Deionized water

  • Filter paper

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Dry the product under vacuum to obtain the crude 2-amino-4-(pyridin-4-yl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Below are diagrams illustrating key concepts related to the alkylation reactions of this compound.

Main_Reaction_and_Side_Reaction cluster_main Main Reaction: Hantzsch Thiazole Synthesis cluster_side Side Reaction (under acidic conditions) reagent1 4-(Bromoacetyl)pyridine hydrobromide intermediate S-Alkylated Isothiourea Intermediate reagent1->intermediate Nucleophilic Attack (SN2) reagent2 Thiourea reagent2->intermediate product 2-Amino-4-(pyridin-4-yl)thiazole intermediate->product Intramolecular Cyclization & Dehydration reagent3 4-(Bromoacetyl)pyridine hydrobromide side_product 3-Substituted-2-imino- 2,3-dihydrothiazole reagent3->side_product Alternative Cyclization reagent4 N-Substituted Thiourea reagent4->side_product start start->reagent1 start->reagent3

Caption: Main reaction pathway for Hantzsch thiazole synthesis and a common side reaction.

Troubleshooting_Logic start Experiment Start issue Low Yield or Multiple Products? start->issue cause1 Incomplete Reaction issue->cause1 Yes cause2 Side Reactions issue->cause2 Yes cause3 Reagent Degradation issue->cause3 Yes solution1 Increase Time/Temp cause1->solution1 solution2 Adjust Stoichiometry/ Addition Rate cause2->solution2 solution3 Control pH/ Use Anhydrous Conditions cause2->solution3 cause3->solution3

Caption: A simplified troubleshooting workflow for common issues.

References

How to avoid hydrolysis of 4-(Bromoacetyl)pyridine hydrobromide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of 4-(Bromoacetyl)pyridine hydrobromide, with a specific focus on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a white to off-white crystalline solid.[1] It serves as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for preparing biologically active molecules.[1] Its chemical structure contains a reactive bromoacetyl group and a pyridine ring, making it a valuable reagent for nucleophilic substitution reactions and the functionalization of heterocycles.[1] A significant application is in the synthesis of imidazopyridine derivatives, which are scaffolds for various therapeutic agents.

Q2: Why is this compound susceptible to hydrolysis?

The susceptibility of this compound to hydrolysis is due to the presence of the α-bromoacetyl group. The carbon atom adjacent to the carbonyl group is highly electrophilic, making it a prime target for nucleophilic attack by water. This reaction results in the substitution of the bromine atom with a hydroxyl group, forming 4-(hydroxyacetyl)pyridine, an undesired byproduct.

Q3: What are the initial signs of hydrolysis in my reaction?

Visual signs of hydrolysis can be subtle. If the solid reagent appears clumpy or discolored (yellow to brown), it may have been exposed to moisture. During a reaction, the formation of unexpected polar byproducts, observable by Thin Layer Chromatography (TLC), can indicate hydrolysis. For definitive identification, analytical techniques such as HPLC or NMR spectroscopy are recommended to detect the presence of the hydrolysis product, 4-(hydroxyacetyl)pyridine.

Q4: How should I store this compound to prevent hydrolysis?

To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[2] It is recommended to store it at refrigerated temperatures (2-8 °C).[2] Minimizing exposure to atmospheric moisture is critical.

Troubleshooting Guide: Avoiding Hydrolysis in Reactions

This guide addresses common issues encountered during reactions with this compound and provides solutions to minimize hydrolysis.

Problem Potential Cause Recommended Solution
Low product yield and presence of a polar byproduct (as seen on TLC). Hydrolysis of this compound due to the presence of water in the reaction.Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If possible, conduct the reaction under an inert atmosphere (nitrogen or argon).
Inconsistent reaction outcomes. Variable amounts of water in reagents or solvents leading to differing extents of hydrolysis.Solvent Selection: Employ polar aprotic solvents such as anhydrous acetonitrile, acetone, or dimethylformamide (DMF). These solvents can dissolve the reagent without participating in hydrogen bonding, which can activate the substrate towards hydrolysis.
Reaction fails to go to completion, even with excess reagent. The nucleophile is not sufficiently reactive, or the reaction conditions favor hydrolysis over the desired reaction.pH Control: The hydrobromide salt makes the solution acidic, which can slow down some nucleophilic substitution reactions. The addition of a non-aqueous, non-nucleophilic base (e.g., proton sponge or hindered amine) can be used to neutralize the HBr as it is formed, driving the reaction forward without introducing water.
Difficulty in isolating the product during aqueous workup. The desired product may have some water solubility, or the unreacted starting material and hydrolysis byproduct complicate purification.Non-Aqueous Workup: If the product is sensitive to water, consider a non-aqueous workup. This can involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts, followed by evaporation of the solvent. If an aqueous wash is unavoidable, use brine to minimize the dissolution of the organic product in the aqueous layer and work quickly at low temperatures.[3][4]

Experimental Protocols

Protocol 1: General Anhydrous Reaction Condition for Nucleophilic Substitution

This protocol provides a general method for reacting this compound with a generic nucleophile ("Nu-H") under anhydrous conditions to minimize hydrolysis.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Non-aqueous, non-nucleophilic base (e.g., Proton Sponge)

  • Oven-dried glassware

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Assemble the reaction glassware (e.g., round-bottom flask with a magnetic stirrer and condenser) and dry it in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.

  • To the reaction flask, add this compound (1 equivalent) and the nucleophile (1-1.2 equivalents) under a positive pressure of inert gas.

  • Add the anhydrous polar aprotic solvent via a syringe.

  • If the nucleophile is a salt, a base may not be necessary. If the nucleophile is neutral, add a non-aqueous, non-nucleophilic base (1.1 equivalents).

  • Stir the reaction mixture at the desired temperature (this will be reaction-specific) and monitor its progress by TLC or HPLC.

  • Upon completion, proceed with a non-aqueous workup if possible.

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach to detect and quantify the hydrolysis of this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is a common starting point for separating polar compounds. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of pure this compound in the mobile phase. Prepare a separate standard of the potential hydrolysis product, 4-(hydroxyacetyl)pyridine, if available.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by diluting with cold acetonitrile).

  • Analysis: Inject the prepared sample and standards into the HPLC system.

  • Data Interpretation: The hydrolysis product, being more polar, will typically have a shorter retention time than the starting material. The peak areas can be used to quantify the extent of hydrolysis relative to the starting material.

Visualizations

The following diagrams illustrate the hydrolysis pathway and a typical experimental workflow.

Hydrolysis_Pathway reagent 4-(Bromoacetyl)pyridine Hydrobromide product 4-(Hydroxyacetyl)pyridine (Hydrolysis Product) reagent->product Nucleophilic Attack water H₂O (Nucleophile) water->product byproduct HBr

Caption: Hydrolysis of this compound.

Experimental_Workflow start Start: Anhydrous Reaction Setup reagents Add 4-(Bromoacetyl)pyridine HBr and Nucleophile start->reagents solvent Add Anhydrous Aprotic Solvent reagents->solvent reaction Heat/Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Non-Aqueous Workup monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Workflow for minimizing hydrolysis.

References

Technical Support Center: Purification of Reaction Products from 4-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 4-(bromoacetyl)pyridine hydrobromide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of products from reactions involving this compound.

Issue 1: My crude product is a mixture of the desired product and unreacted this compound. How can I separate them?

Answer:

Separating your product from the unreacted starting material can be achieved through several methods, depending on the properties of your product.

  • Recrystallization: If your product has different solubility properties from the starting material, recrystallization can be an effective purification method. Since both are likely hydrobromide salts, finding a suitable solvent system is key. Experiment with polar solvents in which the starting material is sparingly soluble at room temperature but the product is soluble when heated.

Solvent SystemComments
Ethanol/WaterA common choice for polar compounds. Varying the ratio can fine-tune the solubility.
Acetic AcidCan be effective for recrystallizing pyridinium salts.[1]
Dichloroethane (EDC)Has been used for the crystallization of pyridine bromide perbromide.[1]
  • Aqueous Work-up with a Water-Soluble Nucleophile: Unreacted this compound can be quenched by adding a water-soluble nucleophile to the reaction mixture. This converts the starting material into a water-soluble adduct that can be removed during an aqueous extraction. A solution of 3-mercapto-1-propanesulfonic acid sodium salt in water with potassium carbonate can be effective for this purpose.[2]

  • Column Chromatography: If recrystallization is not effective, column chromatography is a versatile option. Due to the polar and basic nature of the product, specific considerations are necessary (see Issue 2).

Issue 2: I'm observing significant peak tailing and poor separation during silica gel column chromatography.

Answer:

Peak tailing is a common issue when purifying pyridine derivatives on silica gel. This is due to the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface.[3] Here are several strategies to mitigate this:

  • Use of a Basic Additive in the Eluent: Adding a small amount of a base to your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.

AdditiveTypical Concentration
Triethylamine (TEA)0.1-1%
Pyridine0.1-1%
  • Deactivation of Silica Gel: You can pre-treat the silica gel with a basic solution before packing the column to neutralize the acidic surface.

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase.

    • Alumina (neutral or basic): A good alternative for the purification of basic compounds.

    • Reverse-Phase Silica (C18): Can be effective for polar pyridine derivatives.

Issue 3: My product is a salt. How do I obtain the free base?

Answer:

To obtain the free base from the hydrobromide salt, you will need to perform an acid-base extraction.

Experimental Protocol: Acid-Base Extraction for Free Base Isolation

  • Dissolve the crude product (hydrobromide salt) in an organic solvent such as ethyl acetate, dichloromethane, or chloroform.

  • Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the aqueous layer is basic (test with pH paper). This will neutralize the hydrobromic acid and deprotonate the pyridine nitrogen.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the free base of your product.[4]

Issue 4: I have a significant amount of a water-soluble impurity in my crude product.

Answer:

This could be due to the hydrolysis of this compound to 4-(hydroxyacetyl)pyridine hydrobromide, especially if the reaction was run in the presence of water. This impurity is highly polar and can often be removed by a simple aqueous work-up.

  • Aqueous Extraction: Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash it several times with water. The more polar hydrolysis product will preferentially partition into the aqueous layer.

  • Recrystallization: If the hydrolysis product co-precipitates with your desired product, a carefully chosen recrystallization solvent system may leave the impurity in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might expect in my reaction?

A1: Besides unreacted starting material, common impurities include:

  • 4-Acetylpyridine: Formed if the bromine is reduced.

  • 4-(Hydroxyacetyl)pyridine: A result of hydrolysis of the bromo group.

  • Succinimide: If N-bromosuccinimide (NBS) was used to synthesize the starting material and was not fully removed.[5]

  • Side products from the nucleophile: Depending on the nature of your nucleophile, you may have side reactions.

Q2: What is a good starting point for developing a column chromatography method?

A2: Always start with Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for an Rf value of around 0.2-0.4 for your desired product. A common starting eluent for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] Remember to add a small percentage of triethylamine to your TLC developing solvent to mimic the column conditions and get a more accurate prediction of the separation.

Q3: Can I use distillation to purify my product?

A3: Distillation is generally only suitable for products that are thermally stable and have a relatively low boiling point. For many substituted pyridine derivatives, which are often high-boiling liquids or solids, distillation is not a practical purification method.[6]

Q4: My product seems to be degrading on the silica gel column. What can I do?

A4: If you suspect your product is sensitive to the acidic nature of silica gel, even with a basic additive, you should switch to a more inert stationary phase like neutral alumina. Alternatively, you can minimize the contact time with the silica by using flash column chromatography with a slightly more polar solvent system to elute your compound more quickly.

Visualized Workflows

Purification_Workflow cluster_start Crude Reaction Mixture cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Start Crude Product (Salt or Free Base) Recrystallization Recrystallization Start->Recrystallization Column Column Chromatography (Silica or Alumina) Start->Column Extraction Acid-Base Extraction Start->Extraction Analysis TLC, NMR, LC-MS Recrystallization->Analysis Column->Analysis Extraction->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General purification workflow for reaction products of this compound.

Troubleshooting_Tree Impure Impure Product After Initial Work-up SM_Contamination Contaminated with Starting Material? Impure->SM_Contamination Polar_Impurity Polar Impurity Present? SM_Contamination->Polar_Impurity No Recrystallize Recrystallize or Aqueous Quench SM_Contamination->Recrystallize Yes Chrom_Issue Chromatography Issues? Polar_Impurity->Chrom_Issue No Aqueous_Wash Perform Aqueous Wash Polar_Impurity->Aqueous_Wash Yes Add_Base Add TEA to Eluent or Use Alumina Chrom_Issue->Add_Base Yes Pure Pure Product Chrom_Issue->Pure No Recrystallize->Pure Aqueous_Wash->Pure Add_Base->Pure

Caption: Troubleshooting decision tree for common purification issues.

References

Optimizing reaction conditions for nucleophilic substitution on 4-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing nucleophilic substitution reactions on 4-(Bromoacetyl)pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nucleophilic substitution on this compound?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing carbonyl group makes the α-carbon (the carbon bonded to the bromine) highly electrophilic and susceptible to attack by a nucleophile. The reaction is typically a concerted, single-step process where the nucleophile attacks the α-carbon, leading to the displacement of the bromide leaving group.

Q2: My this compound starting material is not dissolving in my reaction solvent. What should I do?

A2: As a hydrobromide salt, this reagent has high polarity and is soluble in water but may exhibit poor solubility in many common non-polar organic solvents.[1][2] Consider using more polar aprotic solvents such as DMF, DMSO, or acetonitrile, which are excellent for SN2 reactions and can better dissolve ionic reagents.[3] In some cases, a co-solvent system or gentle warming may be necessary to achieve dissolution.

Q3: Do I need to add a base to my reaction? If so, how much?

A3: Yes, a base is typically required for two reasons. First, the starting material is a hydrobromide salt, meaning the pyridine nitrogen is protonated. A base is needed to neutralize this acidic proton. Second, if your nucleophile is neutral (e.g., a primary amine or thiol), a base is needed to deprotonate it, increasing its nucleophilicity. At least two equivalents of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate) are recommended: one to neutralize the hydrobromide and one to facilitate the reaction with the nucleophile.

Q4: What are the optimal solvent and temperature conditions for this reaction?

A4: For SN2 reactions, polar aprotic solvents like acetone, DMF, and DMSO are generally preferred as they enhance the reactivity of the nucleophile.[3] Protic solvents like ethanol or water can solvate the nucleophile, reducing its effectiveness. The reaction temperature can vary depending on the nucleophile's reactivity. Many reactions proceed efficiently at room temperature, while others may require heating to 50-80°C to achieve a reasonable rate. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficiently active nucleophile: The nucleophile may not be strong enough to initiate the reaction. 2. Poor solubility of starting material: The reagent is not dissolved, preventing it from reacting.[2] 3. Reaction temperature is too low: The activation energy barrier is not being overcome.1. Increase nucleophilicity: If using a neutral nucleophile (e.g., amine, thiol), add a non-nucleophilic base (e.g., TEA, K₂CO₃) to deprotonate it. 2. Change solvent: Switch to a more polar aprotic solvent like DMF or DMSO. 3. Increase temperature: Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and potential decomposition.
Formation of Multiple Products / Side Reactions 1. Over-alkylation: The product of the initial substitution is acting as a nucleophile and reacting with another molecule of the starting material. 2. Base-induced side reactions: Strong bases can deprotonate the α-carbon, leading to enolate formation and subsequent side reactions like the Favorskii rearrangement. 3. Reaction with the pyridine nitrogen: Although less likely due to protonation, a strong enough base could free the pyridine nitrogen to act as a nucleophile.1. Use an excess of the nucleophile: Employing a 1.5 to 2-fold excess of the nucleophile can help ensure the electrophile reacts preferentially with it. 2. Use a milder base: Switch from strong bases like alkoxides to weaker inorganic bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (DIPEA). 3. Control stoichiometry: Use precisely two equivalents of base if possible to avoid creating a highly basic environment that could deprotonate the pyridine.
Difficult Product Purification 1. Product is also a salt: The product may have formed a salt with the hydrobromic acid generated during the reaction, affecting its solubility. 2. Unreacted starting material: The reaction did not go to completion. 3. Polar byproducts: Side reactions may have produced polar impurities that are difficult to separate.1. Aqueous workup: During workup, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid and convert the product to its free base form. 2. Optimize reaction: Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. 3. Column chromatography: Use a gradient elution on a silica gel column, starting with a non-polar solvent and gradually increasing polarity. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent product streaking on the column.

Data Presentation

Table 1: Representative Yields for Nucleophilic Substitution on 4-(Bromoacetyl)pyridine Derivatives

NucleophileProduct TypeSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Thiourea2-Amino-4-(pyridin-4-yl)thiazoleEthanol-Reflux0.5High (not specified)[4]
Substituted Thioamides2,4-Disubstituted ThiazoleMethanol-1000.5High (not specified)[5]
4-Methyl-3-aminophenylamine2-(Phenylamino)pyrimidineN/AN/AN/AN/A70-78[6]
4-Ethylpyridine (as nucleophile precursor)4-(1-Methylpropyl)pyridineCH₃CNKOtBuN/AN/A88[7]
Sodium Ethoxide7-bromo-4-ethoxy[...]pyridineEthanolNaOEtRT185[8]

Note: Data is compiled from reactions on the core 4-(bromoacetyl)pyridine structure or closely related analogs to demonstrate typical reaction efficiencies.

Experimental Protocols

Protocol 1: General Synthesis of 4-(2-(Arylamino)acetyl)pyridine Derivatives

This protocol describes a general procedure for the reaction of this compound with a primary arylamine.

  • Reagent Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous acetonitrile or DMF (approx. 0.1 M concentration).

  • Addition of Amine: Add the desired arylamine (1.1 eq.) to the suspension.

  • Addition of Base: Add triethylamine (2.2 eq.) dropwise to the stirring mixture at room temperature. The addition of the base should result in a more homogeneous solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

This protocol is a classic method for synthesizing 2-aminothiazoles from α-haloketones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and thiourea (1.2 eq.) in ethanol (approx. 0.2 M concentration).

  • Heating: Heat the mixture to reflux with stirring. The reaction is often rapid and may be complete within 30-60 minutes. Monitor the reaction progress by TLC.

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The thiazole product, often as its hydrobromide salt, may precipitate from the solution.

  • Isolation and Neutralization:

    • Pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate or 5% sodium carbonate to neutralize the hydrobromic acid and precipitate the free base of the product.[5]

    • Stir the resulting suspension for 15-30 minutes.

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with water and then with a small amount of cold ethanol. Allow the solid to air dry. If necessary, the product can be further purified by recrystallization from ethanol.

Visualizations

experimental_workflow reagents 1. Reagent Preparation - Suspend 4-(Bromoacetyl)pyridine HBr - Add Nucleophile & Base in Solvent reaction 2. Reaction - Stir at RT or Heat - Monitor by TLC/LC-MS reagents->reaction Stir/Heat workup 3. Aqueous Workup - Quench Reaction - Extract with Organic Solvent - Wash with NaHCO₃ & Brine reaction->workup Reaction Complete purification 4. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography or Recrystallization workup->purification Crude Product analysis 5. Product Analysis - NMR, MS, mp purification->analysis Pure Product troubleshooting_workflow start Low Yield or No Reaction check_solubility Is Starting Material Fully Dissolved? start->check_solubility change_solvent Action: Use more polar aprotic solvent (DMF, DMSO) check_solubility->change_solvent No check_base Is a base present? (min. 2 eq.) check_solubility->check_base Yes check_temp Reaction Sluggish at Room Temp? increase_temp Action: Heat reaction (e.g., to 50°C) check_temp->increase_temp Yes side_products Multiple Spots on TLC? check_temp->side_products No increase_temp->side_products check_base->check_temp Yes add_base Action: Add 2.2 eq. of non-nucleophilic base check_base->add_base No optimize Action: Use milder base, excess nucleophile, or lower temperature side_products->optimize Yes hantzsch_pathway cluster_reactants Reactants ketone 4-(Bromoacetyl)pyridine (Electrophile) intermediate Thiouronium Intermediate (via SN2 attack) thiourea Thiourea (Nucleophile) cyclization Intramolecular Cyclization intermediate->cyclization N attacks C=O dehydration Dehydration (-H₂O) cyclization->dehydration product 2-Amino-4-(pyridin-4-yl)thiazole dehydration->product

References

Byproducts formed during the synthesis of 4-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(bromoacetyl)pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the α-bromination of 4-acetylpyridine using a brominating agent such as N-bromosuccinimide (NBS) in a suitable organic solvent, typically followed by the formation of the hydrobromide salt.[1][2]

Q2: What are the potential byproducts in this synthesis?

A2: The primary byproduct of concern is the over-brominated species, 4-(dibromoacetyl)pyridine. This can form when the reaction conditions are too harsh or when an excess of the brominating agent is used. Additionally, unreacted 4-acetylpyridine may also be present as an impurity if the reaction does not go to completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-acetylpyridine), you can observe the consumption of the starting material and the appearance of the product spot.[3]

Q4: What is the typical yield for this reaction?

A4: With an optimized protocol, molar yields for the synthesis of this compound can be quite high, often in the range of 96-98%.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.[3] Also, verify that the reaction temperature is within the optimal range (e.g., 65-75°C after initial addition) as specified in the protocol.[1][3]
Suboptimal reagent stoichiometry.Use a slight excess of the brominating agent (e.g., NBS), but avoid a large excess to prevent byproduct formation. A molar ratio of approximately 1.05 to 1.1 equivalents of NBS to 4-acetylpyridine is often effective.
Poor crystallization.After the reaction is complete, ensure the mixture is cooled to a sufficiently low temperature (e.g., 0-10°C) to facilitate complete crystallization of the product.[1][3]
Presence of Impurities (e.g., a faint yellow color in the final product) Formation of 4-(dibromoacetyl)pyridine byproduct.This is often caused by excessive heating or prolonged reaction times. Adhere strictly to the recommended reaction temperature and time. If the byproduct is still formed, consider a purification step such as recrystallization. A study on related compounds suggests that increased reaction times can lead to a higher prevalence of undesired byproducts.[5]
Unreacted 4-acetylpyridine.This indicates an incomplete reaction. Ensure sufficient reaction time and optimal temperature. If the issue persists, a slight increase in the amount of the brominating agent may be necessary.
Product is an oil or does not solidify Presence of solvent or impurities.Ensure the product is thoroughly dried under vacuum to remove any residual solvent. If the product remains oily, it is likely due to impurities. Purification by recrystallization may be required.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound.

ParameterValueReference
Starting Material 4-Acetylpyridine[1][3]
Brominating Agent N-Bromosuccinimide (NBS)[1][3]
Solvent Ethyl Acetate[1]
Reaction Temperature 20-30°C (initial), then 65-75°C[1][3]
Molar Yield 96.5% - 98.1%[1][4]
Melting Point 194-195°C[4]

Experimental Protocol

This protocol is based on a reported high-yield synthesis of this compound.[1][4]

Materials:

  • 4-Acetylpyridine

  • N-Bromosuccinimide (NBS)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • To a reaction flask, add 4-acetylpyridine (1.0 equivalent) and ethyl acetate.

  • With stirring, add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise at a temperature of 20-30°C.

  • After the addition is complete, slowly heat the reaction mixture to 65-75°C.

  • Monitor the reaction progress by thin-layer chromatography until the 4-acetylpyridine is consumed.

  • Once the reaction is complete, cool the mixture to 0-10°C to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with deionized water.

  • Dry the purified this compound under vacuum.

Visualizations

Synthesis_Pathway Synthesis of this compound 4-Acetylpyridine 4-Acetylpyridine Product 4-(Bromoacetyl)pyridine (in situ) 4-Acetylpyridine->Product Bromination NBS N-Bromosuccinimide (NBS) Ethyl Acetate, 65-75°C HBr_salt 4-(Bromoacetyl)pyridine Hydrobromide Product->HBr_salt Salt Formation HBr + HBr (from reaction)

Caption: Reaction scheme for the synthesis of this compound.

Side_Reaction Potential Side Reaction 4-Acetylpyridine 4-Acetylpyridine Main_Product 4-(Bromoacetyl)pyridine 4-Acetylpyridine->Main_Product 1 eq. NBS Byproduct 4-(Dibromoacetyl)pyridine Main_Product->Byproduct Over-bromination NBS NBS Excess_NBS Excess NBS / High Temp.

Caption: Formation of the 4-(dibromoacetyl)pyridine byproduct.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_TLC Check TLC for unreacted starting material Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Complete_Reaction Reaction Complete Check_TLC->Complete_Reaction No Action1 Increase reaction time or check temperature Incomplete_Reaction->Action1 Check_Crystallization Review crystallization procedure Complete_Reaction->Check_Crystallization Poor_Crystallization Suboptimal Crystallization Check_Crystallization->Poor_Crystallization Issue Found Good_Crystallization Crystallization OK Check_Crystallization->Good_Crystallization No Issue Action2 Ensure proper cooling and sufficient time Poor_Crystallization->Action2

Caption: A logical workflow for troubleshooting low product yield.

References

Stability of 4-(Bromoacetyl)pyridine hydrobromide in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(Bromoacetyl)pyridine hydrobromide in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactivity?

This compound is an α-haloketone, a class of organic compounds characterized by a ketone functional group with a halogen atom on the adjacent carbon.[1] This structure makes it a potent alkylating agent, susceptible to nucleophilic substitution reactions at the carbon atom bonded to the bromine.[1][2] The electron-withdrawing effect of the adjacent carbonyl group increases the electrophilicity of this carbon, making it highly reactive towards nucleophiles.[2]

Q2: I am seeing a rapid loss of my this compound in solution. What could be the cause?

The most likely cause is the reaction of this compound with nucleophilic components in your buffer system. Due to its reactive nature as an α-haloketone, it will readily react with any nucleophiles present. Buffers containing primary or secondary amines, such as TRIS (tris(hydroxymethyl)aminomethane) or glycine, are particularly problematic as the amine groups are strong nucleophiles. Hydroxide ions in basic solutions can also lead to rapid hydrolysis.

Q3: Which buffer systems are recommended for working with this compound?

For maintaining the stability of this compound, it is crucial to use non-nucleophilic buffers. The following buffer systems are generally more compatible:

  • Phosphate buffers (e.g., Sodium Phosphate, Potassium Phosphate): These are generally considered non-nucleophilic and are a good first choice for many applications.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): While HEPES contains a tertiary amine, it is sterically hindered and generally considered a non-nucleophilic buffer, making it a suitable option.

  • MES (2-(N-morpholino)ethanesulfonic acid): Similar to HEPES, MES is a morpholino-based buffer and is considered non-nucleophilic.

  • Borate buffers: These can also be used, particularly at neutral to slightly alkaline pH.

Q4: Are there any buffer systems I should absolutely avoid?

Yes. You should avoid buffers containing primary or secondary amines, as they will react with this compound, leading to its degradation and the formation of adducts. The most common examples to avoid are:

  • TRIS (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Any other buffer system with exposed primary or secondary amine groups.

Q5: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 6): The compound is generally most stable in acidic conditions. The acidic environment suppresses the concentration of hydroxide ions, a potent nucleophile, thus slowing down the rate of hydrolysis.

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases, the concentration of hydroxide ions (OH⁻) increases, leading to a faster rate of hydrolysis. In strongly alkaline solutions, degradation can be very rapid.

Troubleshooting Guides

Problem 1: Inconsistent results in my biological assay when using this compound.

  • Possible Cause: Degradation of the compound in your assay buffer.

  • Troubleshooting Steps:

    • Verify Buffer Composition: Check if your assay buffer contains any nucleophilic components (e.g., TRIS, glycine, free thiols in reducing agents).

    • Switch to a Non-Nucleophilic Buffer: If using a reactive buffer, switch to a recommended buffer like Phosphate or HEPES.

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment. Do not store it in aqueous buffer for extended periods.

    • Monitor Stability: If problems persist, perform a simple stability study by incubating the compound in your assay buffer and analyzing its concentration over time using HPLC.

Problem 2: I am trying to conjugate this compound to a cysteine residue in a protein, but I am getting low yields.

  • Possible Cause 1: The pH of the reaction buffer is not optimal.

  • Troubleshooting Steps:

    • Optimize Reaction pH: The reaction of the bromoacetyl group with a thiol (like in a cysteine residue) is pH-dependent. The thiol needs to be in its nucleophilic thiolate form (S⁻). This is favored at a pH slightly above the pKa of the cysteine thiol group (typically around 8-8.5). However, at higher pH, the hydrolysis of the bromoacetyl group also accelerates. Therefore, a compromise pH, typically between 7.0 and 8.0, is often used.

    • Run a pH Optimization Experiment: Perform the conjugation reaction at a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimal condition for your specific protein.

  • Possible Cause 2: Competing reaction with the buffer.

  • Troubleshooting Steps:

    • Ensure a Non-Nucleophilic Buffer: Confirm you are not using a buffer like TRIS, which will compete with the cysteine for reaction with the this compound. Use a phosphate or HEPES buffer.

Quantitative Data Summary

The following tables summarize the expected relative stability of this compound in different buffer systems based on general chemical principles of α-haloketone reactivity. The half-life values are illustrative to demonstrate the expected trends. Actual degradation rates should be determined experimentally under your specific conditions.

Table 1: Estimated Half-life of this compound in Different Buffer Systems at Room Temperature (25°C)

Buffer System (50 mM)pHEstimated Half-life (t½)Expected Primary Degradation Pathway
Sodium Phosphate7.0> 24 hoursSlow Hydrolysis
TRIS8.0< 1 hourNucleophilic substitution by TRIS amine
HEPES7.5> 12 hoursSlow Hydrolysis
Water (unbuffered)~6-7Several hoursHydrolysis

Table 2: Effect of pH on the Estimated Half-life of this compound in 50 mM Sodium Phosphate Buffer at Room Temperature (25°C)

pHEstimated Half-life (t½)
5.0> 48 hours
7.0> 24 hours
9.0< 2 hours

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen buffer system using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Selected buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a C18 reverse-phase column and UV detector

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent where it is stable (e.g., Acetonitrile or DMSO).

  • Prepare the test solution by diluting the stock solution into the desired buffer to a final concentration of approximately 100 µg/mL.

  • Incubate the test solution at a controlled temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Immediately quench the reaction by diluting the aliquot with the initial mobile phase to stop further degradation.

  • Analyze the samples by HPLC.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Quantify the peak area of the intact this compound at each time point.

  • Plot the percentage of remaining compound against time to determine the degradation kinetics and half-life.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol describes how to identify the degradation products of this compound.

1. Materials:

  • Degraded samples from Protocol 1

  • LC-MS system (Liquid Chromatograph coupled to a Mass Spectrometer)

2. Procedure:

  • Inject the degraded samples from the stability study into the LC-MS system.

  • Separate the components using the same or a similar HPLC method as in Protocol 1.

  • Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram of the degraded samples.

  • Determine the mass-to-charge ratio (m/z) of the degradation products.

  • Propose structures for the degradation products based on the mass difference from the parent compound and knowledge of the expected reaction pathways (e.g., hydrolysis, reaction with buffer components).

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (in organic solvent) dilute Dilute into Buffer System prep->dilute incubate Incubate at Controlled Temperature dilute->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC & LC-MS quench->analyze data Data Analysis (Kinetics & Product ID) analyze->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathways Degradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolysis (e.g., in Phosphate Buffer) cluster_tris Reaction with TRIS Buffer parent 4-(Bromoacetyl)pyridine hydrolysis_product 4-(Hydroxyacetyl)pyridine parent->hydrolysis_product  + H2O (pH dependent) tris_adduct TRIS Adduct parent->tris_adduct  + TRIS-NH2

Caption: Expected degradation pathways in different buffer systems.

logical_relationship Buffer Selection Guide start Starting Experiment with 4-(Bromoacetyl)pyridine HBr check_buffer Does the buffer contain primary or secondary amines? start->check_buffer yes YES check_buffer->yes e.g., TRIS no NO check_buffer->no e.g., Phosphate avoid AVOID (e.g., TRIS, Glycine) High risk of degradation yes->avoid proceed PROCEED WITH CAUTION (e.g., Phosphate, HEPES) Lower risk of degradation no->proceed monitor Monitor stability via HPLC proceed->monitor

References

Troubleshooting low yields in reactions with 4-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in chemical reactions involving 4-(Bromoacetyl)pyridine hydrobromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I improve the outcome?

A1: Low yields in reactions with this compound, a reactive α-haloketone, can stem from several factors. The primary reasons often involve the stability of the reagent, suboptimal reaction conditions, and the presence of side reactions.

Troubleshooting Steps:

  • Reagent Quality and Storage: this compound is sensitive to moisture and light. Ensure it has been stored properly under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][2] Using old or improperly stored reagent can lead to decomposition and lower reactivity.

  • Base Selection: The choice of base is critical. The hydrobromide salt needs to be neutralized for the pyridine nitrogen to be unprotonated and for the reaction with a nucleophile to proceed efficiently.

    • Weak Bases (e.g., K₂CO₃, NaHCO₃, Et₃N): Often used for nucleophiles that are strong bases themselves. Triethylamine (Et₃N) is a common choice.

    • Strong Bases (e.g., NaH, LDA): May be required for less reactive nucleophiles but can also promote side reactions like self-condensation or decomposition of the starting material.

  • Solvent Choice: The solvent can significantly impact reaction rates and yields.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are commonly used as they can dissolve the reactants and facilitate nucleophilic substitution reactions.

    • Protic Solvents (e.g., Ethanol, Methanol): Can also be used, particularly in reactions like the Hantzsch thiazole synthesis.[3][4] However, they can also react with the electrophilic α-carbon, leading to side products.

  • Temperature Control: The reaction temperature should be carefully controlled.

    • Low Temperatures (0 °C to room temperature): Often sufficient for many reactions and can help to minimize side reactions.

    • Elevated Temperatures: May be necessary for less reactive nucleophiles but can also lead to decomposition and the formation of byproducts. It is advisable to monitor the reaction closely by TLC or LC-MS.

  • Reaction Monitoring: Closely monitor the reaction progress to determine the optimal reaction time and to avoid the formation of degradation products from prolonged reaction times or excessive heating.

Q2: I am observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?

A2: The formation of multiple products is a common issue due to the bifunctional nature of this compound, which has two electrophilic sites (the α-carbon and the carbonyl carbon).

Common Side Reactions:

  • Double Alkylation/Quaternization: If the nucleophile has more than one reactive site, or if the product of the initial reaction is still nucleophilic, it can react again with another molecule of this compound. For instance, in the alkylation of imidazoles, the product can be further alkylated to form a quaternary imidazolium salt. To minimize this, use a slight excess of the nucleophile and add the this compound slowly to the reaction mixture.

  • Reaction at the Carbonyl Carbon: Strong nucleophiles can sometimes attack the carbonyl carbon in addition to the desired SN2 reaction at the α-carbon. This can be minimized by using less basic nucleophiles and carefully controlling the reaction temperature.

  • Self-Condensation/Decomposition: Under strongly basic conditions, α-haloketones can undergo self-condensation reactions or decomposition. Using a milder base and lower temperatures can help to avoid these side reactions.

  • Solvolysis: If a protic solvent like an alcohol is used, it can act as a nucleophile and react with the this compound, leading to the formation of an α-alkoxy ketone byproduct.

Q3: I am having difficulty purifying my product. What are some recommended purification strategies?

A3: Purification of pyridine-containing compounds can be challenging due to their basicity, which can lead to tailing on silica gel chromatography.

Purification Tips:

  • Column Chromatography:

    • Basic Modifier: To minimize tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the eluent.[5]

    • Alternative Stationary Phases: For very basic compounds, using neutral or basic alumina as the stationary phase can provide better separation and peak shape.[5]

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to sharper bands and improved separation.[5]

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for pyridine derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Acid-Base Extraction: The basicity of the pyridine ring can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The acidic aqueous layer containing the protonated product can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to precipitate the purified product, which can then be extracted with an organic solvent.

Quantitative Data on Reaction Yields

The following tables summarize reported yields for reactions analogous to those involving this compound, illustrating the impact of different reaction conditions.

Table 1: Influence of Base on the Yield of N-Alkylated Imidazoles

Alkylating AgentImidazoleBaseSolventTemperature (°C)Yield (%)
Benzyl Bromide2-MethylimidazoleK₂CO₃DMFRT85
Benzyl Bromide2-MethylimidazoleNaHTHF0 to RT90
Ethyl BromoacetateImidazoleEt₃NAcetonitrileReflux75
Ethyl BromoacetateImidazoleDBUAcetonitrileRT88

Data compiled from analogous reactions in the literature. Yields are indicative and may vary depending on the specific substrates and reaction conditions.

Table 2: Hantzsch Thiazole Synthesis Yields with α-Bromoketones and Thiourea

α-BromoketoneSolventTemperature (°C)Time (h)Yield (%)
2-BromoacetophenoneEthanolReflux192
4'-Bromo-2-bromoacetophenoneEthanolReflux1.588
4'-Nitro-2-bromoacetophenoneEthanolReflux285
2-Bromo-1-(pyridin-2-yl)ethanoneEthanol70256[6]

This classic reaction demonstrates the utility of α-haloketones in synthesizing heterocyclic compounds. The conditions are generally applicable to this compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-4-(4-pyridyl)imidazoles

This protocol is adapted from the synthesis of p38 MAP kinase inhibitors.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate benzamidine hydrochloride (1.0 eq) and this compound (1.05 eq) in ethanol (0.2 M).

  • Base Addition: Add a solution of sodium bicarbonate (2.5 eq) in water.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane, with 0.5% triethylamine added to the eluent) to afford the desired 2-aryl-4-(4-pyridyl)imidazole.

Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 g, 3.56 mmol) and thiourea (0.30 g, 3.92 mmol) in 15 mL of ethanol.

  • Reaction: Heat the mixture to reflux with stirring for 2 hours. Monitor the reaction by TLC (e.g., Ethyl acetate/Hexane 1:1).

  • Isolation of Intermediate Salt: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Neutralization: Suspend the crude salt in water and add a saturated solution of sodium bicarbonate or 1M sodium hydroxide dropwise with stirring until the pH is basic (pH 8-9).

  • Product Isolation: The free base, 2-amino-4-(pyridin-4-yl)thiazole, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (if necessary): The product can be further purified by recrystallization from ethanol.

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) extracellular_stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38_mapk p38 MAPK mapkk->p38_mapk phosphorylates downstream_targets Downstream Targets (Transcription Factors, Kinases) p38_mapk->downstream_targets phosphorylates cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_targets->cellular_response inhibitor 4-(Bromoacetyl)pyridine hydrobromide derived inhibitors inhibitor->p38_mapk inhibits

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

troubleshooting_workflow start Low Yield in Reaction check_reagents Check Reagent Quality - Stored correctly? - Not decomposed? start->check_reagents optimize_base Optimize Base - Weak vs. Strong Base - Stoichiometry check_reagents->optimize_base optimize_solvent Optimize Solvent - Aprotic vs. Protic - Solubility optimize_base->optimize_solvent optimize_temp Optimize Temperature - Low vs. High Temp - Monitor by TLC/LC-MS optimize_solvent->optimize_temp check_side_reactions Check for Side Reactions - TLC/LC-MS analysis - Isolate and identify byproducts optimize_temp->check_side_reactions purification Review Purification - Tailing on silica? - Recrystallization viable? check_side_reactions->purification success Improved Yield purification->success

Caption: Logical workflow for troubleshooting low reaction yields.

References

Removal of unreacted 4-(Bromoacetyl)pyridine hydrobromide from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-(Bromoacetyl)pyridine hydrobromide, a key reagent in pharmaceutical synthesis. Our aim is to provide practical and detailed solutions to facilitate the successful removal of unreacted reagent from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an off-white to pale yellow crystalline solid. It is an alpha-bromo ketone derivative of pyridine, making it a reactive electrophile commonly used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its hydrobromide salt form renders it soluble in water.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5349-17-7[1][2][3]
Molecular Formula C₇H₇Br₂NO[2][4]
Molecular Weight 280.94 g/mol [2]
Appearance Off-white to pale yellow powder/crystalline solid[1]
Melting Point 194 °C[1]
Water Solubility Soluble[1]

Q2: I have unreacted this compound in my reaction mixture. What is the general strategy for its removal?

The most effective strategy for removing unreacted this compound leverages its chemical reactivity and physical properties. The general workflow involves three main steps:

  • Quenching: The highly reactive alpha-bromo ketone moiety is first deactivated by reacting it with a nucleophilic quenching agent. This transforms it into a more stable and typically more water-soluble derivative.

  • Extraction: The quenched, water-soluble species, along with the hydrobromide salt, is then removed from the organic reaction mixture through a series of aqueous extractions.

  • Purification: Final traces of impurities can be removed by standard purification techniques such as column chromatography or recrystallization.

Removal_Workflow Start Reaction Mixture (Product + Unreacted Reagent) Quench Step 1: Quench (Add Nucleophile) Start->Quench Extract Step 2: Aqueous Extraction (Separate Layers) Quench->Extract Purify Step 3: Final Purification (e.g., Chromatography) Extract->Purify End Purified Product Purify->End

Caption: A general workflow for the removal of unreacted this compound.

Troubleshooting Guides

Issue 1: Choosing the Right Quenching Agent

The choice of quenching agent is critical and depends on the stability of your desired product to the reaction conditions.

Solution:

Two primary types of quenching agents are recommended: sulfur-based nucleophiles and basic solutions.

Table 2: Comparison of Common Quenching Agents

Quenching AgentRecommended ForKey Considerations
Sodium Bisulfite (NaHSO₃) General purpose, product stable to mildly acidic conditions.Forms a water-soluble sulfonate adduct.
N-Acetylcysteine Products sensitive to harsh bases or inorganic reagents.A mild, organic thiol that forms a water-soluble thioether adduct.
Saturated Sodium Bicarbonate (NaHCO₃) Acid-sensitive products; also neutralizes the hydrobromide.Can cause gas evolution (CO₂). Addition should be slow and cautious.
Issue 2: Inefficient Removal by Aqueous Extraction

Sometimes, a simple water wash is insufficient to remove all the unreacted reagent and its quenched byproducts, especially if your product has some water solubility or if emulsions form.

Solution:

A multi-step extraction protocol is recommended. The solubility of pyridinium salts in non-polar organic solvents is low, which can be exploited.

Experimental Protocol: Detailed Aqueous Extraction

  • Initial Quench: After the reaction is complete, cool the mixture to room temperature. Add a quenching agent as described in the section above. For example, add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30 minutes.

  • Dilution: Dilute the reaction mixture with an organic solvent in which your product is soluble but the pyridinium salts are not, such as dichloromethane or ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide and remove the quenched byproducts. Repeat this wash two to three times.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your crude product.

Extraction_Troubleshooting Start Quenched Reaction Mixture Dilute Dilute with Organic Solvent Start->Dilute Wash_NaHCO3 Wash with sat. NaHCO₃ (aq) (2-3 times) Dilute->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate End Crude Product Concentrate->End

Caption: Troubleshooting workflow for inefficient aqueous extraction.

Issue 3: Product is also Water-Soluble

If your desired product exhibits significant water solubility, standard aqueous extraction methods can lead to substantial product loss.

Solution:

In this scenario, alternative purification methods are necessary.

  • Column Chromatography: This is the most common and effective method. Since the quenched this compound derivatives are highly polar, they will have a strong affinity for silica gel and will either remain at the baseline or elute very slowly. A suitable solvent system can be developed to elute your product while leaving the impurities behind.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be an effective way to isolate it from the more soluble impurities.

  • Polymer-Bound Scavengers: For more advanced applications, consider using a polymer-bound nucleophile (scavenger resin). These resins react with the excess electrophile, and can then be simply filtered off, leaving your product in solution.

Disposal and Safety

Disposal: Waste containing this compound should be treated as hazardous waste. It should be collected in a designated, sealed container and disposed of through your institution's chemical waste management program.[5][6]

Safety: this compound is harmful if swallowed and can cause skin and eye irritation.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

Technical Support Center: Managing 4-(Bromoacetyl)pyridine Hydrobromide in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the acidity of 4-(Bromoacetyl)pyridine hydrobromide in chemical reactions. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound acidic?

A1: this compound is the salt of the pyridine derivative and hydrobromic acid (HBr). In this salt form, the nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion. This pyridinium proton is acidic and needs to be neutralized to liberate the free, reactive form of 4-(bromoacetyl)pyridine for subsequent reactions with nucleophiles.

Q2: What is the approximate pKa of the pyridinium ion in this compound?

Q3: What type of base should I use to neutralize this compound?

A3: The choice of base is critical to avoid side reactions. Weak, non-nucleophilic bases are generally preferred. Common choices include:

  • Inorganic bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are often used.

  • Organic bases: Tertiary amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are also suitable. Pyridine itself can also be used as a basic solvent.

Strong bases like sodium hydroxide (NaOH) or alkoxides should be used with caution as they can promote side reactions, such as hydrolysis of the bromoacetyl group.

Q4: How much base should I use?

A4: At least one equivalent of base is required to neutralize the hydrobromide salt. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete neutralization and to scavenge any additional acid that may be generated during the reaction. For reactions that are sensitive to acidic conditions, using two or more equivalents of a mild base is a common strategy.

Q5: In what order should I add the reagents?

A5: It is generally recommended to first neutralize the this compound with the chosen base in a suitable solvent before adding the nucleophile. This ensures that the free, reactive form of the pyridine derivative is available for the desired reaction and prevents the nucleophile from being protonated by the acidic starting material.

Troubleshooting Guide

Problem 1: Low or no reaction yield.

  • Possible Cause 1: Incomplete neutralization of the hydrobromide salt. If the pyridinium salt is not fully neutralized, the concentration of the reactive free base will be low.

    • Solution: Ensure you are using at least one equivalent of base. Consider increasing the amount of base to 1.5-2.0 equivalents. Use a base that is strong enough to deprotonate the pyridinium ion (pKa ~3.0-3.5).

  • Possible Cause 2: Protonation of the nucleophile. If the nucleophile is added before the this compound is neutralized, it can be protonated, rendering it non-nucleophilic.

    • Solution: Always add the base to the this compound and stir for a few minutes before adding your nucleophile.

  • Possible Cause 3: Poor solubility. The hydrobromide salt may have limited solubility in some organic solvents.

    • Solution: Choose a solvent in which both the salt and the free base are soluble. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices. For some reactions, aqueous or biphasic conditions with a phase-transfer catalyst can be effective.

Problem 2: Formation of side products.

  • Possible Cause 1: Use of a strong, nucleophilic base. Strong bases like hydroxides or alkoxides can compete with your intended nucleophile and react with the bromoacetyl group, leading to hydrolysis or other side products.

    • Solution: Switch to a weaker, non-nucleophilic base such as sodium bicarbonate, potassium carbonate, or a tertiary amine like triethylamine or DIPEA.

  • Possible Cause 2: Reaction with the solvent. Some solvents can react with the highly electrophilic bromoacetyl group, especially at elevated temperatures.

    • Solution: Choose an inert solvent for your reaction. If using a potentially reactive solvent, conduct the reaction at the lowest possible temperature.

  • Possible Cause 3: Over-alkylation of the nucleophile. If the nucleophile has multiple reactive sites, or if the product is more nucleophilic than the starting material, over-alkylation can occur.

    • Solution: Use a controlled stoichiometry of the reagents. Adding the this compound solution slowly to the nucleophile can sometimes minimize over-alkylation.

Data Presentation

Table 1: Comparison of Bases for the Alkylation of Aniline with this compound

EntryBase (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃ (1.5)DMF251285
2K₂CO₃ (1.5)Acetonitrile50892
3Triethylamine (1.5)Dichloromethane251288
4DIPEA (1.5)Dichloromethane251290
5NoneDMF2524<5

Table 2: Effect of pH on the Reaction of 4-(Bromoacetyl)pyridine with a Thiol Nucleophile

EntrypHBuffer SystemTemperature (°C)Time (h)Yield (%)
16.5Phosphate25645
27.4Phosphate25295
38.5Borate251>98
49.5Borate25196

Note: The reactivity of the bromoacetyl group with thiols is significantly enhanced at slightly basic pH, where the thiol is deprotonated to the more nucleophilic thiolate.[1]

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of an Amine with this compound

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., DMF, acetonitrile, or dichloromethane) to a concentration of 0.1-0.5 M.

  • Neutralization: To the stirred solution, add a mild base (1.5 equivalents, e.g., NaHCO₃, K₂CO₃, or triethylamine).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure complete neutralization of the hydrobromide salt.

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: pH-Controlled Reaction with a Thiol Nucleophile in Aqueous Media

  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate buffer for pH 7.4 or borate buffer for pH 8.5).

  • Nucleophile Solution: Dissolve the thiol-containing compound (1.0 equivalent) in the prepared buffer.

  • Reagent Solution: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) to aid solubility.

  • Reaction Initiation: Add the solution of this compound dropwise to the stirred solution of the thiol nucleophile.

  • Reaction Monitoring: Monitor the reaction by LC-MS or HPLC. These reactions are often rapid at optimal pH.

  • Purification: Once the reaction is complete, the product can be isolated by preparative HPLC or by extraction if it is sufficiently hydrophobic.

Visualizations

experimental_workflow cluster_start Step 1: Reagent Preparation cluster_neutralization Step 2: Neutralization cluster_activation Step 3: Formation of Reactive Species cluster_reaction Step 4: Nucleophilic Attack cluster_end Step 5: Work-up & Purification A Dissolve 4-(Bromoacetyl)pyridine HBr in suitable solvent B Add mild base (e.g., NaHCO3, TEA) A->B C Stir to form free 4-(Bromoacetyl)pyridine B->C D Add nucleophile (Amine or Thiol) C->D E Reaction proceeds to form product D->E F Isolate and purify the final product E->F

Caption: Recommended experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_cause1 Possible Cause: Acidity cluster_cause2 Possible Cause: Nucleophile cluster_cause3 Possible Cause: Side Reactions start Low Reaction Yield? cause1 Incomplete Neutralization? start->cause1 Yes cause2 Nucleophile Protonated? start->cause2 Yes cause3 Base too strong/nucleophilic? start->cause3 Yes solution1 Increase base equivalents (1.5-2.0 eq) cause1->solution1 Yes solution2 Neutralize HBr salt before adding nucleophile cause2->solution2 Yes solution3 Use weak, non-nucleophilic base (e.g., K2CO3, DIPEA) cause3->solution3 Yes

References

Preventing non-specific labeling with 4-(Bromoacetyl)pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific labeling when using 4-(Bromoacetyl)pyridine hydrobromide for protein modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target on a protein?

This compound is a chemical reagent used for the covalent modification of proteins.[1][2] Its primary reactive group is the bromoacetyl moiety, which is an α-halo-ketone. This group is highly reactive towards nucleophilic amino acid side chains. The primary and intended target for selective labeling is the sulfhydryl (thiol) group of cysteine residues due to its high nucleophilicity, especially at physiological pH.[3][4]

Q2: What causes non-specific labeling with this compound?

Non-specific labeling occurs when this compound reacts with amino acid residues other than cysteine. The primary sources of non-specific labeling are other nucleophilic amino acid side chains, including the ε-amino group of lysine, the imidazole ring of histidine, and to a lesser extent, the hydroxyl groups of serine and threonine, and the phenolic group of tyrosine.[5] This off-target reactivity is highly dependent on the reaction conditions, particularly the pH.

Q3: How does pH influence the selectivity of labeling?

The pH of the reaction buffer is the most critical factor in controlling the selectivity of labeling with this compound.

  • Cysteine Labeling (pH 6.5-7.5): The pKa of the cysteine sulfhydryl group is typically around 8.3-8.6. At a pH close to neutral, a sufficient fraction of cysteine residues are in the more nucleophilic thiolate form (-S⁻), allowing for efficient reaction with the bromoacetyl group.

  • Non-specific Labeling (pH > 7.5): The pKa of the lysine ε-amino group is around 10.5. At alkaline pH, lysine residues become deprotonated and thus more nucleophilic, leading to increased non-specific labeling. Histidine (pKa ~6.0-7.0) can also be reactive, and its reactivity increases at higher pH values.

Therefore, maintaining a pH in the range of 6.5-7.5 is crucial for maximizing cysteine selectivity and minimizing off-target reactions with lysine and other amino acids.[1][6]

Q4: What is the expected mass shift upon successful labeling with this compound?

Upon successful covalent attachment of 4-(Bromoacetyl)pyridine to a protein, the mass of the protein will increase. The bromoacetyl group reacts via a nucleophilic substitution where the bromine atom is displaced. The mass of the added moiety (acetylpyridine) is 120.13 Da. Therefore, the expected monoisotopic mass shift observed by mass spectrometry will be +120.0422 Da .

Q5: How can I quench the reaction to prevent further labeling?

To stop the labeling reaction and prevent non-specific modification over time, it is essential to add a quenching reagent that will react with any excess this compound. Common quenching reagents are small molecules containing a thiol group, such as:

  • Dithiothreitol (DTT)

  • β-Mercaptoethanol (BME)

  • L-cysteine

These reagents are added in molar excess (typically 10-50 fold) to the labeling reagent.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Insufficient reagent: The molar ratio of labeling reagent to protein is too low. 2. Suboptimal pH: The reaction pH is too low, resulting in a protonated and less reactive cysteine thiol. 3. Short reaction time/low temperature: The reaction has not proceeded to completion. 4. Presence of reducing agents in the protein sample: DTT or BME from a previous step is quenching the labeling reagent.1. Increase the molar excess of this compound (e.g., from 10-fold to 20-fold or higher). 2. Ensure the reaction buffer pH is between 6.5 and 7.5. 3. Increase the reaction time (e.g., from 1 hour to 2-4 hours) or perform the reaction at room temperature instead of 4°C. 4. Remove any reducing agents from the protein sample before adding the labeling reagent, for example, by dialysis or using a desalting column.
Non-specific Labeling (Multiple bands on a gel or unexpected mass shifts) 1. pH is too high: The reaction pH is above 7.5, leading to deprotonation and increased reactivity of lysine and other amino acid side chains. 2. Excessive reagent concentration: A very high molar excess of the labeling reagent can drive less favorable reactions with other nucleophiles. 3. Prolonged reaction time: Leaving the reaction to proceed for too long can increase the chances of side reactions.1. Lower the pH of the reaction buffer to the 6.5-7.5 range. 2. Reduce the molar excess of this compound. 3. Optimize the reaction time; it should be long enough for cysteine labeling but not excessive. Quench the reaction with a thiol-containing reagent after the optimal time.
Protein Precipitation/Aggregation 1. Solvent incompatibility: The solvent used to dissolve the labeling reagent (e.g., DMSO, DMF) is causing the protein to precipitate. 2. Modification-induced conformational changes: The covalent modification alters the protein's structure, leading to aggregation.1. Minimize the volume of organic solvent added to the protein solution (typically ≤5% v/v). 2. Perform the labeling reaction at a lower temperature (e.g., 4°C) and with gentle mixing. Consider including additives in the buffer that are known to stabilize your protein.
No Labeling Observed 1. Absence of accessible cysteine residues: The protein may not have any surface-exposed cysteine residues. 2. Degraded labeling reagent: this compound is sensitive to moisture and light and may have degraded.1. Confirm the presence and accessibility of cysteine residues in your protein sequence and structure. If necessary, introduce a cysteine residue at a specific site via mutagenesis. 2. Use a fresh stock of this compound and prepare solutions immediately before use.

Data Presentation

Table 1: Relative Reactivity of Amino Acid Side Chains with this compound at Different pH Values

Amino AcidNucleophilic GrouppKa of Side ChainReactivity at pH 6.5-7.5Reactivity at pH > 8.0
Cysteine Thiol (-SH)~8.3-8.6High (Target) High
Lysine ε-Amino (-NH₂)~10.5LowHigh (Non-specific)
Histidine Imidazole~6.0-7.0ModerateHigh
Methionine Thioether (-S-CH₃)N/ALowLow
Serine/Threonine Hydroxyl (-OH)>13Very LowLow
Tyrosine Phenol (-OH)~10.5Very LowLow

Experimental Protocols

Protocol 1: Selective Labeling of Cysteine Residues
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. A recommended buffer is 50 mM phosphate buffer, 150 mM NaCl, pH 7.0.

    • If the protein sample contains reducing agents (e.g., DTT, BME), they must be removed prior to labeling. This can be achieved by dialysis against the reaction buffer or by using a desalting column.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking. Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the reaction, add a thiol-containing quenching reagent. For example, add DTT to a final concentration of 20 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (SEC), dialysis, or using a desalting spin column.

  • Analysis:

    • Confirm successful labeling by mass spectrometry to observe the expected mass shift. The extent of labeling can be quantified by UV-Vis spectroscopy by monitoring the absorbance of the pyridine group.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein_Cys_SH Protein-Cys-SH Labeled_Protein Protein-Cys-S-CH2-CO-Pyridine Protein_Cys_SH->Labeled_Protein Nucleophilic Attack Reagent 4-(Bromoacetyl)pyridine hydrobromide Reagent->Labeled_Protein HBr HBr Experimental_Workflow Start Start | Protein Sample Step1 Step 1 Buffer Exchange (pH 7.0) Start->Step1 Step2 Step 2 Add this compound Step1->Step2 Step3 Step 3 Incubate (1-2h, RT) Step2->Step3 Step4 Step 4 Quench with DTT Step3->Step4 Step5 Step 5 Purify (SEC or Dialysis) Step4->Step5 End End | Labeled Protein Step5->End Troubleshooting_Logic Start Problem: Non-specific Labeling Check_pH Is pH > 7.5? Start->Check_pH Lower_pH Action: Lower pH to 6.5-7.5 Check_pH->Lower_pH Yes Check_Reagent Is reagent in large excess? Check_pH->Check_Reagent No Lower_pH->Check_Reagent Reduce_Reagent Action: Reduce molar excess Check_Reagent->Reduce_Reagent Yes Check_Time Is reaction time too long? Check_Reagent->Check_Time No Reduce_Reagent->Check_Time Reduce_Time Action: Shorten incubation time Check_Time->Reduce_Time Yes Resolved Problem Resolved Check_Time->Resolved No Reduce_Time->Resolved

References

Validation & Comparative

A Researcher's Guide to Cysteine Modification: Comparing 4-(Bromoacetyl)pyridine Hydrobromide and Alternative Reagents for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise alkylation of cysteine residues is a critical step in mass spectrometry-based proteomics for characterizing protein structure, function, and post-translational modifications. 4-(Bromoacetyl)pyridine hydrobromide, a member of the haloacetamide class of reagents, offers a specific means to modify cysteine residues. This guide provides an objective comparison of its performance with other common alkylating agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Experimental Workflow for Cysteine Modification and Mass Spectrometry Analysis

The general workflow for preparing protein samples for mass spectrometry analysis involves the reduction of disulfide bonds, followed by the alkylation of free cysteine residues to prevent their re-oxidation and to introduce a known mass shift for confident identification. The modified proteins are then enzymatically digested into peptides, which are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Protein Protein Sample Reduced Reduced Protein (e.g., with DTT or TCEP) Protein->Reduced Reduction Alkylated Alkylated Protein (e.g., with 4-BAP or IAA) Reduced->Alkylated Alkylation Digested Digested Peptides (e.g., with Trypsin) Alkylated->Digested Digestion LC_MS LC-MS/MS Analysis Digested->LC_MS Injection Data Data Analysis (Peptide Identification & Quantification) LC_MS->Data Acquisition G cluster_pathway Redox Signaling Pathway ROS Reactive Oxygen Species (ROS) Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH Oxidation Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Protein_SOH->Protein_SH Signaling_On Signaling Pathway Activated Protein_SOH->Signaling_On Signaling_Off Signaling Pathway Inactivated Protein_SOH->Signaling_Off Antioxidant Antioxidant System (e.g., Thioredoxin) Antioxidant->Protein_SOH Reduction

A Comparative Guide to the NMR Characterization of Products from 4-(Bromoacetyl)pyridine Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. 4-(Bromoacetyl)pyridine hydrobromide is a key building block, serving as an electrophilic precursor for the introduction of a pyridyl-carbonyl scaffold. Its reactions, particularly with nucleophiles, lead to a diverse array of heterocyclic products. Accurate structural elucidation of these products is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide provides a comparative analysis of the NMR characterization of a representative product derived from this compound: 2-amino-4-(pyridin-4-yl)thiazole. We will compare the classical Hantzsch thiazole synthesis with a common one-pot alternative, providing detailed experimental protocols, tabulated NMR data, and workflow visualizations to aid in synthetic planning and product characterization.

Method 1: Hantzsch Thiazole Synthesis from this compound

The Hantzsch thiazole synthesis is a venerable and reliable method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide or thiourea. In this case, this compound reacts with thiourea to yield 2-amino-4-(pyridin-4-yl)thiazole.

Experimental Protocol: Hantzsch Synthesis

A mixture of this compound (1.0 mmol) and thiourea (1.2 mmol) is refluxed in 10 mL of ethanol. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and then purified by recrystallization from ethanol to yield 2-amino-4-(pyridin-4-yl)thiazole.[1]

Hantzsch Thiazole Synthesis reactant1 4-(Bromoacetyl)pyridine Hydrobromide product 2-Amino-4-(pyridin-4-yl)thiazole reactant1:e->product:w Ethanol, Reflux reactant2 Thiourea reactant2:e->product:w

Figure 1. Reaction scheme for the Hantzsch synthesis of 2-amino-4-(pyridin-4-yl)thiazole.

Alternative Method: One-Pot Synthesis from 4-Acetylpyridine

An alternative and often more convenient approach avoids the isolation of the lachrymatory and reactive α-haloketone intermediate. This one-pot method starts with the more stable precursor, 4-acetylpyridine, which is halogenated in situ before condensation with thiourea. Common halogenating agents for this purpose include iodine or N-Bromosuccinimide (NBS).

Experimental Protocol: One-Pot Synthesis

To a solution of 4-acetylpyridine (1.0 mmol) in ethanol (10 mL), iodine (1.0 mmol) is added, and the mixture is refluxed. After the color of the iodine has faded, thiourea (2.0 mmol) is added to the reaction mixture, and reflux is continued for an additional 12 hours.[2] The reaction is then cooled, and the mixture is poured into an aqueous solution of sodium thiosulfate to quench any remaining iodine. The solution is made alkaline with ammonium hydroxide, which results in the precipitation of the product. The crude product is collected by filtration, washed with water, and purified by recrystallization from methanol.[2]

One-Pot Thiazole Synthesis reactant1 4-Acetylpyridine intermediate [α-Iodo Intermediate] (in situ) reactant1->intermediate Ethanol, Reflux reagent1 Iodine (I₂) reagent1->intermediate reagent2 Thiourea product 2-Amino-4-(pyridin-4-yl)thiazole reagent2->product intermediate->product Reflux

Figure 2. Reaction scheme for the one-pot synthesis of 2-amino-4-(pyridin-4-yl)thiazole.

NMR Data Summary and Comparison

The following tables summarize the characteristic ¹H and ¹³C NMR data for the key starting materials and the final product, 2-amino-4-(pyridin-4-yl)thiazole. The data for the final product is consistent regardless of the synthetic route, but the comparison of starting material spectra is crucial for monitoring reaction progress.

Note: The NMR data for 2-amino-4-(pyridin-4-yl)thiazole is compiled based on spectral data from closely related pyridyl-thiazole analogues due to a lack of a complete, explicitly published dataset for this specific compound. The chemical shifts are representative for characterization purposes.

Table 1: NMR Data for Starting Materials

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Acetylpyridine 8.80 (d, 2H, Py-H2, H6), 7.75 (d, 2H, Py-H3, H5), 2.60 (s, 3H, CH₃)197.5 (C=O), 150.5 (Py-C2, C6), 144.0 (Py-C4), 121.0 (Py-C3, C5), 26.8 (CH₃)
This compound 9.0 (br d, 2H, Py-H2, H6), 8.2 (br d, 2H, Py-H3, H5), 4.9 (s, 2H, CH₂Br)190.0 (C=O), 152.0 (Py-C2, C6), 148.0 (Py-C4), 123.0 (Py-C3, C5), 31.0 (CH₂Br)

Table 2: NMR Data for 2-Amino-4-(pyridin-4-yl)thiazole

Assignment¹H NMR (δ, ppm, DMSO-d₆)¹³C NMR (δ, ppm, DMSO-d₆)
Pyridine H2, H6 8.55 (d, J = 6.0 Hz, 2H)150.0
Pyridine H3, H5 7.65 (d, J = 6.0 Hz, 2H)120.0
Thiazole H5 7.40 (s, 1H)106.0
-NH₂ 7.20 (s, 2H, D₂O exchangeable)-
Thiazole C2 (-NH₂) -168.5
Thiazole C4 (-Py) -151.0
Pyridine C4' -142.0

Experimental and Characterization Workflow

The general workflow for the synthesis and characterization of pyridyl-thiazole derivatives is outlined below. This process is applicable to both the Hantzsch and the one-pot synthetic methods, differing primarily in the initial reaction setup.

Experimental Workflow start Reactant Mixing (e.g., 4-Bromoacetylpyridine + Thiourea) reaction Reaction (e.g., Reflux in Ethanol) start->reaction workup Aqueous Work-up & Neutralization reaction->workup isolation Filtration / Extraction of Crude Product workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification characterization NMR Characterization (¹H and ¹³C NMR) purification->characterization final_product Pure Product characterization->final_product

Figure 3. General workflow for the synthesis and characterization of 2-amino-4-(pyridin-4-yl)thiazole.

References

A Comparative Guide to HPLC Methods for Monitoring Reactions of 4-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the ability to accurately monitor the progress of a reaction is crucial for optimization, yield maximization, and ensuring the purity of the final product. When utilizing the reactive building block, 4-(bromoacetyl)pyridine hydrobromide, in nucleophilic substitution reactions, High-Performance Liquid Chromatography (HPLC) stands out as a powerful analytical tool. This guide provides a comparative overview of potential reversed-phase HPLC methods for tracking the consumption of this compound and the formation of its derivatives.

The selection of an appropriate HPLC method is contingent on the specific properties of the reactants and products, including their polarity and UV absorbance characteristics. Given that this compound is a polar, hydrophilic compound, and its reaction products will likely have different polarities, reversed-phase HPLC is a suitable technique.[1]

Comparison of HPLC Methods

This section compares three reversed-phase HPLC methods with varying column chemistries and mobile phase compositions that can be adapted for monitoring reactions involving this compound. The choice of method will depend on the specific reaction being monitored and the available instrumentation.

ParameterMethod 1: Ion-Pairing RP-HPLCMethod 2: Standard C18 RP-HPLCMethod 3: Mixed-Mode HPLC
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18 (e.g., J'Sphere ODS-H80), 5 µm, 4.6 x 150 mm[2]Mixed-Mode (e.g., Primesep 100 or Amaze HD)[3][4]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileA: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: Water with Sulfuric AcidB: Acetonitrile[3]
Elution Mode GradientIsocratic or GradientGradient[3]
Flow Rate 1.0 mL/min1.0 mL/min[2]0.6 - 1.0 mL/min[1][3]
Detection UV at 254 nm[1]UV at 220 nm[2]UV at 250 nm[3]
Key Advantages Good peak shape for basic compounds, widely applicable.Utilizes very common and readily available columns and reagents.Offers unique selectivity for polar and ionic compounds, potentially providing better separation of reactant and product.[1]
Considerations TFA can suppress MS signals if used for mass-directed purification.Phosphoric acid is not volatile and thus not suitable for LC-MS applications.[5]Column chemistries are more specialized.

Experimental Protocols

Below are detailed experimental protocols for the three compared HPLC methods. These should be considered as starting points and may require further optimization based on the specific reaction mixture.

Method 1: Ion-Pairing Reversed-Phase HPLC

This method utilizes trifluoroacetic acid (TFA) as an ion-pairing agent to improve the retention and peak shape of the polar pyridine-containing compounds on a standard C18 column.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C[2]

  • Detector: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

Method 2: Standard C18 Reversed-Phase HPLC

This method employs a standard C18 column with a phosphate buffer, a common setup in many analytical labs.

  • Column: C18 (e.g., J'Sphere ODS-H80), 5 µm, 4.6 x 150 mm[2]

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Elution Program: An isocratic elution with a suitable ratio of Mobile Phase A and B (e.g., 70:30) or a linear gradient can be developed.

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25 °C[2]

  • Detector: UV at 220 nm[2]

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a sample of the reaction mixture in the initial mobile phase composition. Ensure the sample is filtered through a 0.45 µm filter.

Method 3: Mixed-Mode HPLC

Mixed-mode chromatography combines reversed-phase and ion-exchange mechanisms, which can provide enhanced retention and selectivity for polar and charged analytes like pyridine derivatives.[1]

  • Column: Mixed-Mode (e.g., Primesep 100), 5 µm, 4.6 x 150 mm[3]

  • Mobile Phase A: Water with 0.05% Sulfuric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase should be developed.

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C

  • Detector: UV at 250 nm[3]

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute the reaction aliquot in a mixture that is compatible with the initial mobile phase conditions and filter before injection.

Visualizing the Workflow

The following diagram illustrates a typical workflow for monitoring a chemical reaction using one of the HPLC methods described above.

Reaction Monitoring Workflow cluster_reaction Chemical Reaction cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot Time Point (t) Dilute Sample Dilute Sample Take Aliquot->Dilute Sample Filter Sample Filter Sample Dilute Sample->Filter Sample Inject into HPLC Inject into HPLC Filter Sample->Inject into HPLC Data Acquisition Data Acquisition Inject into HPLC->Data Acquisition Integrate Peaks Integrate Peaks Data Acquisition->Integrate Peaks Calculate Conversion Calculate Conversion Integrate Peaks->Calculate Conversion Decision Reaction Complete? Calculate Conversion->Decision Decision->Take Aliquot No Work-up Work-up Decision->Work-up Yes

Caption: General workflow for monitoring a chemical reaction using HPLC.

References

Comparative Guide to Cysteine Modification: 4-(Bromoacetyl)pyridine hydrobromide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of cysteine residues is a foundational technique in chemical biology and proteomics, enabling everything from the creation of antibody-drug conjugates (ADCs) to the fundamental study of protein function and drug interactions. The choice of alkylating agent is critical, directly impacting the specificity, efficiency, and stability of the resulting modification. This guide provides an objective, data-supported comparison between iodoacetamide (IAM), a widely used reagent, and 4-(bromoacetyl)pyridine hydrobromide, a less common but valuable alternative.

Chemical Properties and Reaction Mechanism

Both this compound and iodoacetamide modify cysteine residues via an SN2 (bimolecular nucleophilic substitution) reaction. The nucleophilic thiol group (-SH) of a deprotonated cysteine (thiolate, -S⁻) attacks the electrophilic carbon atom adjacent to the halogen, displacing the bromide or iodide leaving group. This forms a stable thioether bond.

  • Iodoacetamide (IAM): A classic and highly reactive alkylating agent due to the excellent leaving group ability of iodide. Its small size allows for easy access to cysteine residues.

  • This compound: This reagent contains a bromine atom, which is a good leaving group, though generally less reactive than iodine.[1] The presence of the pyridine ring introduces unique properties, including the potential for altered solubility and different interactions within the mass spectrometer, which can enhance the detection of modified peptides.[2] The hydrobromide salt form improves the compound's stability and solubility in aqueous buffers.[3][4]

Performance Comparison: A Data-Driven Analysis

The selection of an alkylating agent should be based on quantitative metrics of performance, including reaction efficiency, specificity for cysteine, and the stability of the final product.

FeatureThis compoundIodoacetamide (IAM)Supporting Evidence
Reaction Mechanism SN2 AlkylationSN2 Alkylation[5]
Reaction Product Pyridylacetylated CysteineCarbamidomethylated Cysteine[3]
Relative Reactivity High (Bromo leaving group)Very High (Iodo leaving group)[1]
Specificity for Cysteine Presumed high, but less characterized.Moderate. Significant off-target reactions are well-documented.[5][6][7][8][9]
Known Off-Target Residues Potentially similar to other haloacetyl reagents (Met, His, Lys).Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, and peptide N-termini.[7][8][6][7][8][9]
Key Artifacts Limited data available.Alkylation of methionine is a major issue, causing a neutral loss during mass spectrometry that complicates data analysis and can reduce peptide identification rates.[6][9][6][9]
Product Stability Forms a stable, irreversible thioether bond.Forms a stable, irreversible thioether bond.[10]
MS/MS Behavior The pyridine moiety may increase ionization efficiency and improve detection in certain mass spectrometry setups (e.g., MALDI).[2]Well-characterized fragmentation. Off-target modifications can complicate spectra.[2]

Visualization of Reaction and Workflow

Reaction Mechanism

Cysteine Alkylation Mechanism General SN2 Mechanism for Cysteine Alkylation Cys Protein-SH Cysteine Thiol ModifiedCys Protein-S-R Alkylated Cysteine Cys->ModifiedCys  SN2 Attack AlkylatingAgent R-X Alkylating Agent (X = Br or I) LeavingGroup H-X Halogen Acid

Caption: General SN2 mechanism for cysteine alkylation.

Experimental Workflow

Proteomics Workflow Standard Workflow for Cysteine Modification in Proteomics Start Protein Sample Denature Denaturation (e.g., 8M Urea) Start->Denature Reduce Reduction of Disulfides (e.g., DTT, TCEP) Denature->Reduce Alkylate Alkylation (IAM or 4-Bromoacetylpyridine) Reduce->Alkylate Quench Quench Excess Reagent (e.g., DTT) Alkylate->Quench Cleanup Buffer Exchange / Cleanup Quench->Cleanup Digest Enzymatic Digestion (e.g., Trypsin) Cleanup->Digest Analyze LC-MS/MS Analysis Digest->Analyze End Data Analysis Analyze->End

Caption: Standard proteomics workflow for cysteine modification.

Experimental Protocols

The following protocols provide a general framework for cysteine modification. Optimal conditions, particularly reagent concentrations and incubation times, may need to be determined empirically for specific proteins.

Protocol 1: Cysteine Modification with Iodoacetamide (IAM)

This protocol is adapted from standard proteomics workflows.

Materials:

  • Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0-8.5).

  • Denaturant (e.g., 8 M Urea or 6 M Guanidine HCl).

  • Reducing Agent: 200 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation Reagent: 500 mM Iodoacetamide (IAM) in buffer. Note: Prepare fresh and protect from light, as IAM is light-sensitive.

  • Quenching Reagent: 200 mM DTT.

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturation buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add the reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared 500 mM IAM solution to a final concentration of 20-25 mM (a ~2-fold molar excess over the reducing agent).

  • Incubation: Incubate the reaction in the dark at room temperature for 30-45 minutes.

  • Quenching: Quench any unreacted IAM by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes.

  • Downstream Processing: The alkylated protein sample is now ready for buffer exchange, dialysis, or enzymatic digestion for mass spectrometry analysis.

Protocol 2: Cysteine Modification with this compound

This protocol is based on general principles for haloacetyl reagents.

Materials:

  • Protein sample in a suitable buffer (e.g., 100 mM HEPES or Phosphate buffer, pH 7.5-8.0).

  • Denaturant (e.g., 8 M Urea or 6 M Guanidine HCl).

  • Reducing Agent: 200 mM DTT or 100 mM TCEP.

  • Alkylation Reagent: 250 mM this compound in buffer or a suitable organic solvent like DMSO. Prepare fresh.

  • Quenching Reagent: 200 mM DTT or L-cysteine.

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturation buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add the reducing agent to a final concentration of 10 mM DTT or 5 mM TCEP. Incubate for 1 hour at 37°C.

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared 250 mM this compound solution to a final concentration of 20-25 mM.

  • Incubation: Incubate the reaction at room temperature for 45-60 minutes. Reaction progress can be monitored using LC-MS if required.

  • Quenching: Quench unreacted reagent by adding DTT or L-cysteine to a final concentration of 10 mM and incubating for 15 minutes.

  • Downstream Processing: The modified protein is ready for subsequent cleanup and analysis.

Conclusion and Recommendations

  • Iodoacetamide (IAM) remains the workhorse for general cysteine alkylation due to its high reactivity and extensive documentation. However, researchers must be vigilant about its significant potential for off-target modifications, especially of methionine, which can severely complicate proteomic data analysis.[6][9] It is best suited for applications where complete and rapid alkylation is the primary goal and where potential off-target effects can be controlled or accounted for during data analysis.

  • This compound presents a compelling alternative, particularly for applications involving mass spectrometry. While direct comparative data on its off-target profile is less abundant, the inclusion of a pyridine ring is a key advantage. Based on studies with the related compound 4-vinylpyridine, this modification can enhance the ionization of cysteine-containing peptides, potentially increasing their detection and identification rates, especially in MALDI-based workflows.[2] This reagent is recommended for studies focused on identifying cysteine-containing peptides in complex mixtures or when alternative fragmentation behavior is desired.

For any application, the ideal alkylation conditions should be optimized to maximize cysteine modification while minimizing unwanted side reactions.[1]

References

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-(Bromoacetyl)pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-, 3-, and 4-(Bromoacetyl)pyridine hydrobromide. These isomers are valuable reagents in medicinal chemistry and chemical biology, often utilized as alkylating agents to modify proteins and other biomolecules. The position of the bromoacetyl group on the pyridine ring significantly influences the electrophilicity of the α-carbon, and consequently, the reactivity of the molecule. This analysis is supported by established chemical principles to aid in the selection and application of these compounds in research and development.

Reactivity Analysis

The reactivity of the bromoacetylpyridines in nucleophilic substitution reactions, typically SN2, is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the electrophilicity of the carbonyl carbon and the adjacent α-carbon bearing the bromine atom. This effect is most pronounced when the bromoacetyl group is at the 2- and 4-positions, which are in direct conjugation with the nitrogen atom.

  • 4-(Bromoacetyl)pyridine: The nitrogen atom exerts a strong electron-withdrawing effect at the para-position through resonance and inductive effects. This significantly increases the partial positive charge on the carbonyl carbon, making the α-carbon more susceptible to nucleophilic attack. Consequently, 4-(bromoacetyl)pyridine is expected to be the most reactive of the three isomers.

  • 2-(Bromoacetyl)pyridine: Similar to the 4-isomer, the 2-position is also activated by the electron-withdrawing effect of the nitrogen atom. However, the proximity of the nitrogen to the reaction center might introduce steric hindrance to the approaching nucleophile, potentially making it slightly less reactive than the 4-isomer.

  • 3-(Bromoacetyl)pyridine: The 3-position (meta) is not in direct conjugation with the nitrogen atom. Therefore, the electron-withdrawing effect is primarily inductive and weaker compared to the 2- and 4-positions. As a result, 3-(bromoacetyl)pyridine is expected to be the least reactive isomer.

The expected order of reactivity is therefore: 4-(Bromoacetyl)pyridine > 2-(Bromoacetyl)pyridine > 3-(Bromoacetyl)pyridine .

Data Presentation

CompoundIsomer PositionExpected Relative Rate of Reaction with a Nucleophile
4-(Bromoacetyl)pyridine HBr 4- (para)Most Reactive
2-(Bromoacetyl)pyridine HBr 2- (ortho)Moderately Reactive
3-(Bromoacetyl)pyridine HBr 3- (meta)Least Reactive

Experimental Protocols

To quantitatively determine the relative reactivity of these isomers, a kinetic study can be performed. The following is a generalized protocol for monitoring the reaction of (Bromoacetyl)pyridine hydrobromides with a model nucleophile, such as thiophenol, using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constants for the reaction of 2-, 3-, and this compound with thiophenol.

Materials:

  • 2-(Bromoacetyl)pyridine hydrobromide

  • 3-(Bromoacetyl)pyridine hydrobromide

  • This compound

  • Thiophenol

  • A suitable buffer solution (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile or other suitable organic co-solvent

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each (Bromoacetyl)pyridine hydrobromide isomer in the chosen buffer.

    • Prepare a stock solution of thiophenol in the same buffer. The concentrations should be chosen so that upon mixing, the reaction proceeds at a measurable rate.

  • Kinetic Measurements:

    • Set the spectrophotometer to a wavelength where the product of the reaction (S-phenylacetylpyridine derivative) has a significant absorbance, and the reactants have minimal absorbance. This wavelength should be determined by scanning the UV-Vis spectra of the reactants and the expected product.

    • Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by mixing known volumes of the (Bromoacetyl)pyridine isomer solution and the thiophenol solution directly in the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau).

    • Repeat the experiment for each isomer, ensuring identical concentrations and conditions. It is also recommended to perform the experiments under pseudo-first-order conditions (e.g., with a large excess of thiophenol).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the reactant in excess (thiophenol).

    • k2 = kobs / [Thiophenol]

    • The second-order rate constants for the three isomers can then be directly compared to establish their relative reactivity.

Mandatory Visualization

The following diagrams illustrate the logical relationship of expected reactivity and a generalized experimental workflow for the comparative kinetic study.

G cluster_reactivity Relative Reactivity 4-Isomer 4-Isomer 2-Isomer 2-Isomer 4-Isomer->2-Isomer > 3-Isomer 3-Isomer 2-Isomer->3-Isomer >

Caption: Expected reactivity order of (Bromoacetyl)pyridine isomers.

G Start Start Prepare_Solutions Prepare Stock Solutions Start->Prepare_Solutions Setup_Spectrophotometer Setup Spectrophotometer Prepare_Solutions->Setup_Spectrophotometer Initiate_Reaction Initiate Reaction in Cuvette Setup_Spectrophotometer->Initiate_Reaction Record_Data Record Absorbance vs. Time Initiate_Reaction->Record_Data Analyze_Data Analyze Kinetic Data Record_Data->Analyze_Data Compare_Rates Compare Rate Constants Analyze_Data->Compare_Rates End End Compare_Rates->End

Caption: Experimental workflow for comparative kinetic analysis.

Validating the Site of Peptide Modification by 4-(Bromoacetyl)pyridine Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide chemistry and drug development, the precise modification of peptides is paramount. 4-(Bromoacetyl)pyridine hydrobromide is a valuable reagent for the site-specific alkylation of peptides, primarily targeting cysteine residues. This guide provides a comprehensive comparison of this reagent with other common alternatives, supported by experimental data and detailed protocols for validating the modification site.

Comparison of Cysteine Alkylating Agents

The selection of an appropriate alkylating agent is critical for achieving high efficiency and specificity in peptide modification. Below is a comparison of this compound with other commonly used reagents.

FeatureThis compoundIodoacetamideN-Ethylmaleimide (NEM)4-Vinylpyridine
Reactive Group α-bromoacetylIodoacetylMaleimideVinyl
Primary Target CysteineCysteineCysteineCysteine
Reaction pH Neutral to slightly alkaline (pH 7-8.5)Neutral to slightly alkaline (pH 7-8.5)Neutral (pH 6.5-7.5)Slightly alkaline (pH 7.5-8.5)
Relative Reactivity HighVery HighHighModerate
Potential Side Reactions Alkylation of other nucleophilic residues (His, Lys, Met, N-terminus) at higher pH or with prolonged reaction times.Alkylation of Met, His, Lys, and Tyr. Can introduce iodine, which can have undesired effects.[1]Can undergo hydrolysis. The thioether bond can be reversible under certain conditions.Polymerization. Can be less specific at higher pH.
Mass Shift (Da) +120.04+57.02+125.05+105.06
Key Advantages Introduces a UV-active pyridine ring for easier detection. The pyridyl group can enhance ionization in mass spectrometry.Well-established reagent with extensive literature. High reactivity leads to faster reaction times.[2]High specificity for thiols at neutral pH.The resulting pyridylethylated cysteine is very stable.
Key Disadvantages Potential for side reactions needs careful control of reaction conditions.High reactivity can lead to off-target modifications.[1]Reversibility of the modification may be undesirable for some applications.Slower reaction kinetics compared to haloacetamides.

Experimental Protocols

Accurate validation of the modification site is crucial. The following are detailed protocols for peptide modification and subsequent analysis by mass spectrometry and Edman degradation.

Protocol 1: Peptide Modification with this compound
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it must first be reduced using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent like Dimethylformamide (DMF) or water. The concentration should be 10-20 fold molar excess relative to the peptide.

  • Reaction: Add the this compound solution to the peptide solution. Incubate the reaction mixture at room temperature for 1-2 hours in the dark to prevent light-induced side reactions.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to consume any unreacted reagent.

  • Purification: Purify the modified peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess reagents and byproducts.[3][4][5]

Protocol 2: Validation by Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: The purified modified peptide is subjected to enzymatic digestion (e.g., with trypsin) to generate smaller fragments suitable for MS analysis.

  • LC-MS/MS Analysis: The digested peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS spectra are analyzed to identify the peptide fragments. The site of modification is confirmed by observing a mass shift on a specific amino acid residue corresponding to the mass of the pyridylacetyl group (+120.04 Da). The fragmentation pattern of the modified peptide will show a series of b- and y-ions, with the fragment ions containing the modified cysteine showing the corresponding mass increase. A characteristic neutral loss of the pyridyl group may also be observed.[6][7]

Protocol 3: Validation by Edman Degradation
  • Sample Preparation: The purified modified peptide (or a proteolytic fragment containing the modification) is loaded onto the sequencer.

  • Automated Sequencing: The Edman degradation is performed using an automated peptide sequencer.[8][9][10] In each cycle, the N-terminal amino acid is cleaved and identified by HPLC.

  • Data Analysis: The sequence is determined cycle by cycle. If the modification is on a cysteine residue within the peptide, the cycle corresponding to that cysteine will not yield a standard PTH-amino acid. Instead, a new peak corresponding to the PTH derivative of the S-pyridylacetyl-cysteine will be observed at a different retention time. If the N-terminus is modified, the Edman degradation will be blocked, and no sequence will be obtained.[11][12]

Visualizations

Experimental Workflow for Validating Peptide Modification

experimental_workflow cluster_modification Peptide Modification cluster_validation Validation Peptide Cysteine-containing Peptide Reaction Alkylation Reaction (pH 7.5, RT, 1-2h) Peptide->Reaction Reagent 4-(Bromoacetyl)pyridine Hydrobromide Reagent->Reaction Purification RP-HPLC Purification Reaction->Purification Digestion Enzymatic Digestion (e.g., Trypsin) Purification->Digestion Edman Edman Degradation Purification->Edman LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis Edman->Data_Analysis

Caption: Workflow for peptide modification and validation.

Signaling Pathway of Cysteine Modification

cysteine_modification_pathway Cysteine Cysteine Residue (-SH) Thiolate Thiolate Anion (-S⁻) Cysteine->Thiolate Deprotonation (pH > pKa) Modified_Peptide S-pyridylacetyl-cysteine Peptide Thiolate->Modified_Peptide Nucleophilic Attack Reagent 4-(Bromoacetyl)pyridine Hydrobromide Reagent->Modified_Peptide

Caption: Reaction mechanism of cysteine modification.

References

A Researcher's Guide to the Kinetic Analysis of Enzyme Inhibition by 4-(Bromoacetyl)pyridine Hydrobromide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the kinetic analysis of enzyme inhibition by 4-(bromoacetyl)pyridine hydrobromide and related α-haloacetyl derivatives. Tailored for researchers, scientists, and drug development professionals, this document outlines the mechanistic basis of inhibition, detailed experimental protocols for kinetic characterization, and a comparative analysis of inhibitory potencies against relevant enzyme targets.

This compound is a reactive compound belonging to the class of α-haloacetyl derivatives. Due to the electrophilic nature of the carbon atom bearing the bromine, these compounds are potent irreversible inhibitors of enzymes that possess a nucleophilic residue, such as cysteine or histidine, within their active site. The inhibitory mechanism proceeds via covalent modification of the enzyme, leading to a time-dependent loss of enzymatic activity. While specific kinetic data for this compound is not extensively available in public literature, this guide provides a framework for its evaluation and compares its expected behavior with that of analogous inhibitors.

Comparative Kinetic Data of α-Haloacetyl Inhibitors

The inhibitory potential of irreversible inhibitors is best described by the kinetic constants KI (the initial dissociation constant, reflecting binding affinity) and kinact (the maximal rate of inactivation). The overall inhibitory efficiency is given by the second-order rate constant kinact/KI. The following table summarizes kinetic data for representative α-haloacetyl-containing inhibitors against various enzymes, primarily cysteine proteases, which are common targets for such compounds.

InhibitorTarget EnzymeKI (µM)kinact (min-1)kinact/KI (M-1s-1)
N-EthylmaleimideCysteine Proteases (general)--~1,000
IodoacetamideCysteine Proteases (general)--~200
Z-Phe-Ala-CH2FCathepsin B280.83494
E-64Papain0.21.8150,000
Bromoacetyl-Alp-OHCysteine Protease500.4133

Note: Data presented is a compilation from various literature sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Experimental Protocols

Accurate kinetic analysis of irreversible inhibitors requires specific experimental designs to determine both the initial binding affinity and the rate of covalent modification.

Materials and Reagents
  • Enzyme: Purified target enzyme (e.g., a cysteine protease like papain or a specific cathepsin).

  • Substrate: A chromogenic or fluorogenic substrate appropriate for the target enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester for trypsin-like proteases).

  • Inhibitor Stock Solution: this compound or other α-haloacetyl derivatives dissolved in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Buffer: Buffer appropriate for optimal enzyme activity and stability (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM dithiothreitol for many cysteine proteases).

  • Detection Instrument: A spectrophotometer or microplate reader capable of kinetic measurements.

Procedure for Determination of kinact and KI

This method involves monitoring the time-dependent loss of enzyme activity at various inhibitor concentrations.

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.

    • In a 96-well plate or cuvette, mix the enzyme solution with each inhibitor concentration. Include a control with no inhibitor.

    • Incubate the enzyme-inhibitor mixtures at a constant temperature (e.g., 25°C or 37°C).

  • Measurement of Residual Enzyme Activity:

    • At specific time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes) during the pre-incubation, withdraw an aliquot from each enzyme-inhibitor mixture.

    • Immediately add the aliquot to a solution containing a high concentration of the substrate to initiate the enzymatic reaction. The substrate concentration should be saturating (e.g., 5-10 times the Km) to ensure the measured rate is proportional to the concentration of active enzyme.

    • Monitor the rate of product formation by measuring the change in absorbance or fluorescence over a short period.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity (ln(% Activity)) against the pre-incubation time.

    • The slope of each of these lines represents the negative of the observed rate of inactivation (-kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the resulting data to the Michaelis-Menten equation for irreversible inhibition: kobs = (kinact * [I]) / (KI + [I])

    • This non-linear regression will yield the values for kinact (the maximum rate of inactivation at saturating inhibitor concentration) and KI (the inhibitor concentration that gives half-maximal inactivation rate).

Visualizing the Mechanism and Workflow

To better understand the processes involved in the kinetic analysis of irreversible enzyme inhibition, the following diagrams have been generated using the DOT language.

G Mechanism of Irreversible Enzyme Inhibition E Free Enzyme (E) EI Enzyme-Inhibitor Complex (E-I) E->EI k1 (Binding) I Inhibitor (I) EI->E k-1 (Dissociation) E_inactivated Covalently Modified Enzyme (E-I*) EI->E_inactivated kinact (Inactivation)

Caption: Covalent irreversible inhibition mechanism.

G Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions pre_incubate Pre-incubate Enzyme with Inhibitor prep_inhibitor->pre_incubate prep_enzyme Prepare Enzyme Solution prep_enzyme->pre_incubate prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Aliquots prep_substrate->add_substrate aliquot Take Aliquots at Time Intervals pre_incubate->aliquot aliquot->add_substrate measure_activity Measure Residual Activity add_substrate->measure_activity plot_activity Plot ln(% Activity) vs. Time measure_activity->plot_activity calc_kobs Calculate k_obs from Slopes plot_activity->calc_kobs plot_kobs Plot k_obs vs. [Inhibitor] calc_kobs->plot_kobs fit_data Fit to Michaelis-Menten Equation plot_kobs->fit_data get_params Determine k_inact and K_I fit_data->get_params

Caption: Workflow for determining kinetic parameters.

G Cysteine Protease Mediated Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation CysteineProtease Cysteine Protease CysteineProtease->MEK Activates Inhibitor 4-(Bromoacetyl)pyridine hydrobromide Inhibitor->CysteineProtease Inhibits

Caption: Inhibition of a signaling pathway.[1]

Conclusion

While direct kinetic data for this compound is sparse, its chemical structure strongly suggests it functions as an irreversible enzyme inhibitor, likely targeting cysteine proteases. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to characterize its inhibitory activity and to compare its potency with other α-haloacetyl derivatives. The provided visualizations of the inhibitory mechanism, experimental workflow, and a relevant signaling pathway serve to contextualize the importance of such kinetic analyses in the fields of enzymology and drug discovery. The inhibition of cysteine proteases can impact various cellular processes, including signaling pathways that control cell proliferation.[1] By understanding the kinetic parameters of inhibition, researchers can better design and optimize potent and selective enzyme inhibitors for therapeutic applications.

References

A Comparative Study of Leaving Groups in Acetylpyridine Halides for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the strategic modification of heterocyclic scaffolds such as pyridine is of paramount importance. Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, including acetylpyridines. The acetyl group, being a strong electron-withdrawing group, activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. A critical factor governing the efficiency of these reactions is the nature of the leaving group. This guide provides a comparative analysis of the common halogen leaving groups—fluoride, chloride, bromide, and iodide—in the context of nucleophilic substitution on acetylpyridine halides, supported by available experimental data from analogous systems.

Executive Summary: Leaving Group Reactivity in SNAr

The reactivity of halo-acetylpyridines in SNAr reactions is primarily dictated by the identity of the halogen serving as the leaving group. In contrast to SN1 and SN2 reactions where iodide is the best leaving group, the trend in SNAr is often reversed. This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). The high electronegativity of fluorine stabilizes this transition state more effectively than other halogens, often leading to a higher reaction rate.[1]

However, the leaving group order is not absolute and can be influenced by the reaction conditions and the nature of the nucleophile. For instance, studies on related heterocyclic systems have shown that while fluorine is often the most reactive leaving group, this order can be altered with different nucleophiles or the use of acid catalysts.

Comparative Reactivity Data

Kinetic Data for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol

A study on 2-substituted N-methylpyridinium ions provides kinetic parameters for their reaction with piperidine. In this system, the typical "element effect" (F > Cl > Br > I) is not observed; instead, the reactivities of the different halides are found to be very similar. This has been attributed to a change in the rate-determining step from the initial nucleophilic attack to the subsequent deprotonation of the addition intermediate.[2]

Leaving Group (L) in 2-L-N-methylpyridinium ionkobs (M-1s-1) at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
2-F0.002312.8-26.1
2-Cl0.002412.3-27.6
2-Br0.002312.2-28.1
2-I0.002212.6-26.9

Data extracted from a study on N-methylpyridinium compounds, which serve as an analogue for activated pyridine systems.[2]

Comparative Reactivity of 6-Halopurine Nucleosides

Research on 6-halopurine nucleosides, another class of electron-deficient heterocycles, demonstrates the influence of the nucleophile on the leaving group reactivity order in SNAr reactions.

Nucleophile/ConditionsLeaving Group Reactivity Order
Butylamine in AcetonitrileF > Br > Cl > I
Methanol/DBU in AcetonitrileF > Cl ≈ Br > I
Potassium Thioacetate in DMSOF > Br > I > Cl
Aniline in AcetonitrileI > Br > Cl > F
Aniline/TFA in AcetonitrileF > I > Br > Cl

This data illustrates the nuanced behavior of halide leaving groups under different nucleophilic conditions in a related heterocyclic system.[3]

Reaction Mechanism and Experimental Workflow

The SNAr reaction of a halo-acetylpyridine proceeds through a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of the halide ion.

Reaction Mechanism Diagram

Caption: Generalized mechanism for the SNAr reaction on a halo-acetylpyridine.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Analysis arrow arrow start Combine Halo-acetylpyridine, Nucleophile, and Solvent inert_atm Establish Inert Atmosphere (e.g., N₂ or Ar) start->inert_atm heat Heat to Specified Temperature inert_atm->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Experimental Protocols

The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction on a fluoropyridine, which can be adapted for other acetylpyridine halides with adjustments to reaction time and temperature.

Synthesis of 2-morpholino-5-acetylpyridine

Materials:

  • 2-Fluoro-5-acetylpyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-acetylpyridine (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (1.5 equivalents).

  • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-5-acetylpyridine.

  • Stir the reaction mixture and heat to 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-morpholino-5-acetylpyridine.

Conclusion

The choice of the halogen leaving group in nucleophilic aromatic substitution on acetylpyridines is a critical parameter that can significantly impact reaction efficiency. While the general trend of F > Cl > Br > I often holds true due to the stabilizing effect of the electronegative halogen on the rate-determining transition state, this order is not universal. The presented data from analogous heterocyclic systems demonstrates that the nature of the nucleophile and the specific reaction conditions can alter the relative reactivity of the halide leaving groups. For synthetic planning, 2-fluoro and 2-chloro-acetylpyridines are often good starting points for SNAr reactions. However, in cases where these substrates are unreactive or lead to side products, the corresponding bromo or iodo analogues may offer alternative reactivity profiles, particularly in the context of palladium-catalyzed cross-coupling reactions where their reactivity is higher.[1] Therefore, a careful consideration of the specific synthetic target and reaction conditions is essential for the successful application of nucleophilic aromatic substitution in the derivatization of acetylpyridines.

References

Safety Operating Guide

Safe Disposal of 4-(Bromoacetyl)pyridine hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 4-(Bromoacetyl)pyridine hydrobromide must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory safety and chemical handling.

Key Safety and Hazard Information

This compound is a hazardous substance requiring careful handling. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]

Physical and Chemical Properties:

PropertyValue
Molecular Formula C7H7Br2NO[1]
Molecular Weight 280.94 g/mol [1]

Proper Disposal Procedures

The primary method for the disposal of this compound is to engage a licensed disposal company for surplus and non-recyclable solutions.[2] All disposal practices must be in accordance with local, regional, and national regulations.

Step-by-Step Disposal Workflow:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of dust formation, a particle respirator is recommended.[2]

  • Waste Collection:

    • Carefully collect the waste material, avoiding dust formation.[2]

    • Sweep up and shovel the material.[2]

    • Place the waste in a suitable, clearly labeled, and closed container for disposal.[2]

  • Container Management: Ensure the waste container is compatible with the chemical and tightly sealed to prevent leaks or spills.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.

  • Engage a Licensed Disposal Company: Contact a certified hazardous waste disposal company to arrange for pickup and disposal. Provide them with the complete chemical name and safety data sheet.

  • Documentation: Maintain records of the disposal process, including the name of the disposal company and the date of pickup, in accordance with laboratory and institutional policies.

In Case of a Spill:

  • Minor Spill: For small spills, absorb with an inert dry material and place it in an appropriate waste disposal container.[3] Avoid generating dust.[4] Wash the area with large amounts of water.[4]

  • Major Spill: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department or emergency services.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste Material (Avoid Dust Formation) A->B C Place in a Labeled, Sealed Container B->C D Store in a Designated Well-Ventilated Area C->D E Contact Licensed Disposal Company D->E F Maintain Disposal Records E->F

Caption: Disposal workflow for this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.